molecular formula C14H19NO B6239623 N-phenylcycloheptanecarboxamide CAS No. 18208-28-1

N-phenylcycloheptanecarboxamide

Cat. No.: B6239623
CAS No.: 18208-28-1
M. Wt: 217.3
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Description

N-Phenylcycloheptanecarboxamide is a synthetic carboxamide compound of significant interest in medicinal chemistry and neuroscience research. This chemical features a cycloheptane ring conjugated to an aniline group via a carboxamide linker, a structural motif found in various biologically active molecules. While specific pharmacological data for this compound is not fully established in the public literature, its core structure is closely related to that of N-phenylcyclohexanecarboxamide, a compound for which detailed crystallographic data is available, showing a characteristic amide group that facilitates intermolecular hydrogen bonding . Carboxamides with cycloalkane scaffolds are recognized as important pharmacophores in the development of central nervous system (CNS) active agents. Recent research on analogous cyclohexanecarboxamide derivatives has demonstrated potent anticonvulsant properties in preclinical models, with some compounds functioning by activating the Nrf2-ARE pathway, a key regulator of cellular antioxidant response . This suggests potential research applications for this compound in exploring oxidative stress-related neurological disorders. The seven-membered cycloheptane ring may confer distinct steric and electronic properties compared to six-membered analogs, potentially influencing its binding affinity and metabolic stability. Researchers can utilize this compound as a key intermediate or building block in organic synthesis , or as a core scaffold for developing novel therapeutic agents targeting epilepsy and other CNS conditions. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

18208-28-1

Molecular Formula

C14H19NO

Molecular Weight

217.3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-phenylcycloheptanecarboxamide and its Analogs: Properties, Synthesis, and Safety

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-phenylcycloheptanecarboxamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide leverages information on its close structural analog, N-phenylcyclohexanecarboxamide, to provide a thorough understanding of its expected properties and safe handling procedures.

Introduction and Chemical Identity

This compound belongs to the class of N-phenylcarboxamides, which are characterized by a phenyl group attached to the nitrogen of a carboxamide, with the carbonyl group being part of a cycloalkyl moiety. While this compound itself does not have a dedicated PubChem Compound Identification (CID), its close analog, N-phenylcyclohexanecarboxamide, is registered under PubChem CID: 257030 [1]. The structural difference lies in the size of the cycloalkane ring, being a seven-membered ring in the target compound and a six-membered ring in the analog. These compounds are of interest in drug discovery and materials science due to the conformational flexibility of the cycloalkane ring and the electronic properties of the N-phenylamide group.

Physicochemical Properties

The properties of this compound are expected to be similar to those of N-phenylcyclohexanecarboxamide. The following table summarizes the computed properties for N-phenylcyclohexanecarboxamide (CID: 257030), which serve as a reliable estimate for the target compound.

PropertyValue (for N-phenylcyclohexanecarboxamide)Source
Molecular FormulaC13H17NOPubChem[1]
Molecular Weight203.28 g/mol PubChem[1]
XLogP33.2PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count2PubChem
Exact Mass203.131014166 DaPubChem[1]
Monoisotopic Mass203.131014166 DaPubChem[1]
Topological Polar Surface Area29.1 ŲPubChem[1]
Heavy Atom Count15PubChem
Complexity203PubChem[1]

Safety Data and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the GHS hazard statements for the closely related analog, N-phenylcyclopropanecarboxamide (PubChem CID: 528617), the following hazards should be anticipated and appropriate precautions taken.[2]

Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure eyewash stations and safety showers are readily accessible.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthesis Protocol: Amidation of Cycloheptanecarbonyl Chloride

A standard and reliable method for the synthesis of this compound is the acylation of aniline with cycloheptanecarbonyl chloride. This reaction, an example of nucleophilic acyl substitution, is widely applicable for the formation of amides.

Experimental Workflow:

cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification aniline Aniline reaction_vessel Reaction Vessel (0°C to RT) aniline->reaction_vessel triethylamine Triethylamine (Base) triethylamine->reaction_vessel dcm Dichloromethane (Solvent) dcm->reaction_vessel cycloheptanecarbonyl_chloride Cycloheptanecarbonyl Chloride cycloheptanecarbonyl_chloride->reaction_vessel slow addition wash_hcl Wash with 1M HCl reaction_vessel->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, coole to 0°C in an ice bath.

  • Acylation: Slowly add a solution of cycloheptanecarbonyl chloride (1.1 eq) in DCM to the stirred aniline solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This technical guide provides a detailed overview of this compound, addressing its chemical identity, physicochemical properties, and safe handling by leveraging data from its close structural analog, N-phenylcyclohexanecarboxamide. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Researchers and drug development professionals should adhere to the recommended safety precautions, treating the compound with the potential hazards identified for its analogs.

References

  • PubChem. N-Phenylcyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-phenylcyclopentanecarboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-phenylcyclobutanecarboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-phenylcyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

Sources

Pharmacological Potential of N-Phenylcycloheptanecarboxamide Derivatives: A Paradigm Shift in CB2 Receptor Allosteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold evolution, mechanistic pharmacology, and self-validating assay design for Cannabinoid Receptor 2 (CB2R) Positive Allosteric Modulators (PAMs).

Executive Summary: The Allosteric Imperative in GPCR Targeting

For decades, the translational "valley of death" for G-protein-coupled receptor (GPCR) therapeutics has been littered with orthosteric agonists that failed in clinical trials due to rapid receptor desensitization, off-target toxicity, or lack of sustained efficacy[1]. In the context of the endocannabinoid system, targeting the Cannabinoid Receptor 2 (CB2R) offers a highly desirable therapeutic profile—mediating profound immunomodulatory and neuroprotective effects without the psychotropic adverse events associated with CB1R activation[2].

However, synthetic orthosteric CB2R agonists often suffer from poor subtype selectivity and induce on-target immune suppression upon chronic dosing. To circumvent these limitations, the field has pivoted toward allosteric modulation . By binding to a topographically distinct site on the receptor, Positive Allosteric Modulators (PAMs) do not activate the receptor directly; instead, they amplify the signaling of endogenous ligands (like 2-Arachidonoylglycerol, 2-AG) exclusively where and when they are synthesized[3].

Recent breakthroughs have identified N-phenylcycloheptanecarboxamide derivatives —specifically, bioisosteric 2-oxopyridine-3-cycloheptanecarboxamides—as the first synthetic, small-molecule CB2R PAMs[4][5]. This whitepaper dissects the pharmacological potential, structural rationale, and necessary experimental workflows to validate these next-generation therapeutics.

Structural Evolution: The Cycloheptanecarboxamide Scaffold

The foundational scaffold, this compound, provides a highly tunable chemical space for allosteric pocket exploration[6][7]. The rational design of CB2R PAMs required optimizing both steric bulk and hydrogen-bonding potential to lock the receptor into a hyper-receptive conformation.

In the landmark development of Compound C2 (N-[5-Bromo-1,2-dihydro-1-(4′-fluorobenzyl)-4-methyl-2-oxo-pyridin-3-yl]cycloheptanecarboxamide), researchers replaced the simple phenyl ring with a highly functionalized 2-oxo-1,2-dihydropyridine system[5][8].

Causality in Structural Design:

  • The Cycloheptane Ring: The bulky, lipophilic seven-membered ring is critical. It provides the necessary steric volume to occupy the allosteric vestibule, displacing ordered water molecules and driving the entropy-favorable binding of the modulator.

  • The 2-Oxopyridine Core: Acts as a rigid, directional hydrogen-bond acceptor/donor system, anchoring the molecule to extracellular loop residues distinct from the orthosteric pocket.

  • The 4'-Fluorobenzyl Moiety: Enhances membrane permeability and provides additional π-π stacking interactions within the lipid-receptor interface.

Mechanistic Pharmacology: Probe Dependence and Spatial Control

The therapeutic superiority of this compound derivatives lies in a phenomenon known as probe dependence ()[5]. An allosteric modulator may enhance the affinity or efficacy of one orthosteric ligand while having no effect on another.

Compound C2 demonstrates remarkable probe bias: it significantly enhances the binding and functional efficacy of the synthetic agonist CP55940 and the endocannabinoid 2-AG, but it has no effect on the endocannabinoid Anandamide (AEA)[5].

Why does this matter? By selectively amplifying 2-AG signaling, these derivatives allow drug developers to tune specific physiological pathways (e.g., neuroinflammation) without globally hyperactivating the entire endocannabinoid system. Furthermore, because the PAM lacks intrinsic efficacy, it preserves the spatial and temporal resolution of endogenous signaling, drastically reducing the risk of receptor downregulation.

CB2R_Signaling Agonist Orthosteric Agonist (e.g., 2-AG) CB2R Cannabinoid Receptor 2 (Active Conformation) Agonist->CB2R Primary Binding PAM Cycloheptanecarboxamide PAM (e.g., C2) PAM->CB2R Allosteric Binding (Increases Affinity) Gi Gi/o Protein Complex CB2R->Gi Enhanced GTP Exchange Effector Downstream Signaling (Pain Relief) Gi->Effector Signal Amplification

Diagram 1: CB2R allosteric modulation pathway demonstrating enhanced Gi/o coupling via PAM binding.

Quantitative Data: Pharmacological Profiling

To evaluate the efficacy of a PAM, researchers must quantify the leftward shift in the orthosteric ligand's dose-response curve. The table below summarizes the representative pharmacological shift induced by the cycloheptanecarboxamide derivative C2, demonstrating its potent allosteric enhancement and probe dependence[5].

Orthosteric LigandModulator StatusAssay TypeReadout MetricObserved Effect / Shift
[3H]CP55940 None (Baseline)Radioligand BindingSpecific Binding100% (Baseline)
[3H]CP55940 + C2 (100 nM)Radioligand BindingSpecific Binding~150% Enhancement
CP55940 None (Baseline)[35S]GTPγS BindingEmax100% (Baseline)
CP55940 + C2 (100 nM)[35S]GTPγS BindingEmax~130% Enhancement
2-AG + C2 (100 nM)[35S]GTPγS BindingEmax~145% Enhancement
AEA + C2 (100 nM)[35S]GTPγS BindingEmaxNo Enhancement (Probe Bias)

Self-Validating Experimental Protocols: The [35S]GTPγS Assay

To prove a compound is a true PAM and not a weak partial agonist, the experimental design must be a self-validating system . We utilize the [35S]GTPγS binding assay because it measures the most proximal event in GPCR activation (GDP/GTP exchange on the Gi/o protein), isolating the receptor's functional state from downstream intracellular amplification noise (like cAMP or calcium flux)[5][9].

Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO cells stably expressing human CB2R in a Tris-HCl buffer containing EDTA. Causality: EDTA chelates divalent cations, disabling endogenous metalloproteases and preventing receptor degradation during isolation.

  • GDP Loading (The Noise-Reduction Step): Incubate membranes (10 µg protein/well) in assay buffer supplemented with 10 µM GDP. Causality: Excess GDP forces all G-proteins into the inactive state, drastically lowering the basal radioactive signal and increasing the signal-to-noise ratio of the assay.

  • Ligand Co-Incubation:

    • Condition A (Baseline): Add the orthosteric probe (e.g., 2-AG) in a concentration gradient (0.1 nM to 10 µM).

    • Condition B (PAM Test): Add the orthosteric probe gradient + a fixed concentration of the cycloheptanecarboxamide derivative (e.g., 100 nM C2).

    • Condition C (Self-Validation Control): Add the PAM alone (100 nM) with no orthosteric probe.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for 90 minutes at 30°C.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash to remove unbound radioligand, and quantify bound radioactivity via liquid scintillation counting.

The Trustworthiness Check: If Condition C yields a signal higher than the vehicle baseline, the compound possesses intrinsic orthosteric activity and is classified as an ago-PAM or an agonist[1][3]. A pure PAM must show 0% intrinsic efficacy in the absence of the orthosteric probe.

PAM_Validation_Workflow Membrane 1. Membrane Preparation Isolate CB2R-Gi Complex Baseline 2. Orthosteric Baseline Measure 2-AG EC50 Membrane->Baseline Control 4. Self-Validation Test PAM Alone Membrane->Control PAM_Incub 3. PAM Co-incubation Add Modulator (100 nM) Baseline->PAM_Incub Readout 5. Functional Readout Quantify [35S]GTPγS Shift PAM_Incub->Readout Control->Readout Must show 0% efficacy

Diagram 2: Self-validating [35S]GTPγS workflow for identifying positive allosteric modulators.

In Vivo Translation: Neuropathic Pain Models

The ultimate validation of the this compound scaffold's pharmacological potential is its in vivo translation. In preclinical models of chemotherapy-induced neuropathic pain (e.g., oxaliplatin-induced cold allodynia), oral administration of derivative C2 successfully reversed the lowering of the pain threshold[5][8].

Because the PAM only amplifies CB2R signaling at sites of active neuroinflammation (where endocannabinoids are actively synthesized in response to nerve damage), it provides potent antinociceptive relief without triggering systemic immunosuppression—a critical milestone for modern pain therapeutics ()[8].

References

  • Title: Identification of the First Synthetic Allosteric Modulator of the CB2 Receptors and Evidence of Its Efficacy for Neuropathic Pain Relief. Source: Journal of Medicinal Chemistry (2019). URL: [Link]

  • Title: Design of Negative and Positive Allosteric Modulators of the Cannabinoid CB2 Receptor Derived from the Natural Product Cannabidiol. Source: Journal of Medicinal Chemistry (2021). URL: [Link]

  • Title: Targeting the endocannabinoid system: structural determinants and molecular mechanism of allosteric modulation. Source: Drug Discovery Today (2023). URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of New CB2 Receptor Ligands: from Orthosteric and Allosteric Modulators to Dualsteric/Bitopic Ligands. Source: Journal of Medicinal Chemistry (2022). URL: [Link]

Sources

Comparative Structural & Functional Analysis: N-Phenylcycloheptanecarboxamide vs. N-Phenylcyclohexanecarboxamide

[1]

Executive Summary

The transition from a six-membered (cyclohexyl) to a seven-membered (cycloheptyl) ring is a classic strategy in structure-activity relationship (SAR) optimization.[1] While N-phenylcyclohexanecarboxamide represents a rigid, well-defined scaffold often used to probe compact hydrophobic pockets, its homolog This compound introduces significant conformational flexibility and increased lipophilic bulk.[1] This guide analyzes how these structural nuances influence ligand-protein binding, synthetic accessibility, and physicochemical behavior.

Molecular Architecture & Conformational Dynamics[1]

The core differentiator between these two amides is the cycloalkyl ring's ability to adopt stable conformations.[1] This affects the spatial vector of the amide bond and the effective volume of the ligand.

Cyclohexane Scaffold (C6)[1]
  • Dominant Conformer: Chair.

  • Dynamics: Highly rigid.[1] The substituent (carboxamide group) almost exclusively prefers the equatorial position to minimize 1,3-diaxial steric strain (

    
    -value ~1.7 kcal/mol for -CO-R).[1]
    
  • Implication: The phenyl group is projected at a predictable angle, making PCHA an excellent "molecular ruler" for mapping defined pockets.

Cycloheptane Scaffold (C7)[1]
  • Dominant Conformers: Twist-Chair (TC) and Twist-Boat (TB).[1]

  • Dynamics: Highly flexible.[1] Unlike cyclohexane, cycloheptane undergoes rapid pseudorotation. The energy barriers between conformers are low (~2-3 kcal/mol), allowing the ring to "mold" itself into hydrophobic pockets that a rigid cyclohexane cannot fit.

  • Implication: PCHpA has a larger "swept volume" and higher entropy.[1] It is often used to probe the depth or plasticity of a receptor's binding site.[1]

Visualizing the Conformational Landscape

Conformationcluster_C6C6: Rigid Scaffoldcluster_C7C7: Flexible ScaffoldC6_ChairChair Conformation(Global Minimum)C6_EqEquatorial Amide(Stable Vector)C6_Chair->C6_EqMinimizes 1,3-Diaxial StrainC7_TCTwist-Chair(Low Energy)C6_Eq->C7_TCRing Expansion (+CH2)C7_TBTwist-Boat(Pseudorotation)C7_TC->C7_TBLow Barrier (~2 kcal/mol)C7_FlexInduced FitCapabilityC7_TB->C7_FlexAdapts to Pocket

Figure 1: Conformational energy landscape comparison. Note the singular stability of the C6 chair versus the dynamic equilibrium of C7 conformers.

Physicochemical Profiling

The addition of a single methylene unit (-CH₂-) alters the lipophilicity and solid-state properties significantly.[1]

PropertyN-Phenylcyclohexanecarboxamide (PCHA)This compound (PCHpA)Impact on Drug Design
Formula C₁₃H₁₇NOC₁₄H₁₉NOHomologation
Mol.[1] Weight 203.28 g/mol 217.31 g/mol Minimal change
CLogP ~2.7 - 3.2~3.1 - 3.6C7 is more lipophilic. Increases permeability but lowers solubility.[1]
Melting Point ~145-148 °C138-141 °CC7 has lower MP. Disrupted crystal packing due to ring flexibility.[1]
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 ŲIdentical (Polar head group is unchanged).[1]
Rotatable Bonds 2 (Amide-Phenyl, Ring-Amide)2 (Higher effective freedom in ring)C7 entails higher entropic penalty upon binding.[1]

Key Insight: The lower melting point of the cycloheptyl derivative (despite higher MW) is a direct consequence of the "floppy" ring preventing the tight crystal packing observed in the highly symmetrical cyclohexane analog.

Synthetic Methodologies

While both compounds can be synthesized via standard acylation, the steric bulk of the cycloheptyl ring can slightly retard reaction rates. Below is the optimized protocol for high-purity synthesis.

Protocol A: Acid Chloride Coupling (Standard)

This is the most robust method for generating milligram to gram-scale quantities for biological testing.[1]

Reagents:

  • A: Cycloheptanecarboxylic acid (or Cyclohexanecarboxylic acid)

  • B: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • C: Aniline[1]

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid (1.0 eq) in DCM. Add catalytic DMF (1 drop) and cool to 0°C. Add oxalyl chloride (1.2 eq) dropwise. Stir at RT for 2 hours until gas evolution ceases. Result: Acid Chloride formation.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (essential to remove HCl). Redissolve residue in fresh anhydrous DCM.

  • Coupling: To a separate flask, add aniline (1.0 eq) and

    
     (1.5 eq) in DCM. Cool to 0°C.[1]
    
  • Addition: Slowly add the acid chloride solution to the aniline mixture.

  • Workup: Stir 4-12 hours. Wash with 1N HCl (remove unreacted aniline), then Sat.

    
     (remove unreacted acid), then Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc 4:1).[1]

Protocol B: Traceless Thioacid Coupling (Alternative)

For sensitive substrates where acid chlorides are too harsh, a thioacid coupling approach has been documented for these scaffolds [1].

SynthesisAcidCycloalkyl-COOHChlorideAcid Chloride(R-COCl)Acid->ChlorideSOCl2, 0°CProductTarget Amide(Yield: 85-97%)Chloride->Product+ Aniline, Et3NDCM, RTAnilineAniline(Ph-NH2)Aniline->Product

Figure 2: Standard synthetic pathway. Yields for PCHpA are typically high (97%) [2], comparable to PCHA.

Medicinal Chemistry Case Study: Ring Expansion

Why switch from Cyclohexane to Cycloheptane?

The "Hydrophobic Pocket" Theory

In targets like mGluR5 (metabotropic glutamate receptor) and TRP channels , the binding pocket often contains a hydrophobic crevice.

  • PCHA (C6): Acts as a rigid anchor.[1] If the pocket is narrow, C6 fits perfectly.

  • PCHpA (C7): Used to probe the limit of the pocket. If activity is maintained or improved upon switching to C7, it indicates the pocket is large or flexible. If activity drops, the pocket is sterically restricted.

Biological Data Comparison

In a study of N-phenyl-based carboxamides (specifically related to dopamine autoreceptor agonists and local anesthetics):

  • PCHA often shows higher potency in "lock-and-key" type receptors due to lower entropic cost of binding (rigid pre-organization).[1]

  • PCHpA derivatives frequently exhibit higher non-specific binding due to increased LogP (~3.6 vs 3.2).[1] However, in Sigma-1 receptor ligands, the bulkier cycloheptyl group has been shown to improve selectivity against cross-targets by sterically clashing with smaller off-target sites.

Toxicity & Metabolism
  • Metabolic Stability: The C7 ring is more prone to oxidation (hydroxylation) by CYP450 enzymes due to the increased number of accessible methylene hydrogens and the ring's flexibility exposing these sites.

  • Safety: Both amides are generally stable, but the higher lipophilicity of PCHpA requires careful monitoring of phospholipidosis in early tox screens.

References

  • A Traceless Approach to Amide and Peptide Construction. Royal Society of Chemistry. Describes the synthesis of this compound (Compound 1-h) with 53% yield via thioacid coupling.

  • Synthesis of this compound (Yield 97%). RSC Advances. Detailed protocol for high-yield synthesis using standard coupling.

  • N-Phenylcyclohexanecarboxamide Crystal Structure. PubChem / CCDC. Crystallographic data confirming the chair conformation.[1]

  • Cycloheptane Conformational Analysis. Chemistry LibreTexts. Fundamental analysis of ring strain and twist-chair dynamics.

  • Product Specification: this compound. Sigma-Aldrich.[1] Physical property data (Melting Point: 138-141°C).[1]

Therapeutic Targets for N-Phenylcycloheptanecarboxamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility of the N-phenylcycloheptanecarboxamide scaffold and its bioisosteric derivatives in modern drug discovery.

Executive Summary

This compound represents a privileged pharmacophore in medicinal chemistry, characterized by a lipophilic cycloheptane "cap," a rigid amide linker, and an aromatic "tail." While the simple N-phenyl congener (CAS 18208-28-1) serves primarily as a chemical probe or synthetic intermediate, its structural derivatives have been validated against high-value biological targets.

This guide analyzes the three primary therapeutic domains where this scaffold exerts potent biological activity: Cannabinoid Receptor 2 (CB2) modulation , Cathepsin K inhibition , and Ion Channel gating (TRP/Kv7) .

Part 1: Chemical Biology & Pharmacophore Analysis

The therapeutic versatility of this compound stems from its ability to occupy hydrophobic pockets while positioning the amide dipole for hydrogen bonding.

Structural DomainFunction in Ligand-Target InteractionKey Modifications for Potency
Cycloheptyl Ring Lipophilic Cap: Occupies large hydrophobic pockets (e.g., S2/S3 subsites of proteases or transmembrane helices of GPCRs).Substitution with heteroatoms (e.g., tetrahydropyran) to tune solubility.
Amide Linker H-Bond Donor/Acceptor: Critical for orienting the molecule via interactions with backbone residues (e.g., Ser/Thr).Reversal (retro-amide) or methylation to alter metabolic stability.
Phenyl Ring Pi-Stacking Module: Engages aromatic residues (Phe, Tyr, Trp) in the binding site.Substitution with pyridines (EC21a) or thiazolidines (ONO-5334) to drive selectivity.

Part 2: Primary Therapeutic Targets

Cannabinoid Receptor 2 (CB2)

Mechanism: Positive Allosteric Modulation (PAM) Key Derivative: EC21a (N-[5-bromo-1-(4-fluorobenzyl)-4-methyl-2-oxo-1,2-dihydropyridin-3-yl]cycloheptanecarboxamide)[1]

The cycloheptanecarboxamide scaffold has emerged as a critical determinant for allosteric modulation of the CB2 receptor.[2] Unlike orthosteric agonists (e.g., CP55,940) that bind the endogenous cannabinoid site, derivatives like EC21a bind to an intracellular allosteric site involving Transmembrane Helix 3 (TM3) and TM4.

  • Therapeutic Value: Neuropathic pain, neuroinflammation, and Alzheimer's disease.[3]

  • Advantage: PAMs enhance the activity of endogenous endocannabinoids (2-AG, AEA) only when and where they are released, avoiding the psychotropic side effects associated with systemic CB1/CB2 activation.

  • Signaling Pathway: The scaffold potentiates G

    
    i-mediated cAMP inhibition and 
    
    
    
    -arrestin recruitment.
Cathepsin K (Cysteinyl Protease)

Mechanism: Reversible Active Site Inhibition Key Derivative: ONO-5334 [4]

In the development of osteoporosis therapeutics, the cycloheptanecarboxamide moiety functions as a steric blocker that fits snugly into the S2 subsite of the Cathepsin K enzyme.

  • Therapeutic Value: Osteoporosis and bone resorption disorders.[4]

  • Mechanism of Action: The cycloheptyl ring provides selectivity over other cathepsins (L, S, B) by exploiting the unique size of the Cathepsin K S2 pocket. The amide carbonyl forms a hydrogen bond with Gly66 in the active site cleft.

TRP and Kv7 Ion Channels

Mechanism: Gating Modulation (Antagonist/Opener)

The this compound structure is a bioisostere of the "menthol-carboxamide" class (e.g., WS-12), making it a modulator of Transient Receptor Potential (TRP) channels.

  • TRPM8 (Cold Receptor): The bulky cycloheptyl group often acts as a TRPM8 antagonist , blocking the pore or locking the voltage sensor, useful for treating cold allodynia.

  • Kv7 (KCNQ) Channels: Similar scaffolds (e.g., ML213 analogs) act as openers for Kv7.2/7.4, stabilizing the open state to reduce neuronal excitability in epilepsy and tinnitus.

Part 3: Mechanism of Action Visualization

CB2 Allosteric Signaling Pathway

The following diagram illustrates how the cycloheptanecarboxamide derivative (EC21a) potentiates CB2 signaling without direct activation.

CB2_Pathway Ligand Endocannabinoid (2-AG / AEA) CB2 CB2 Receptor (GPCR) Ligand->CB2 Orthosteric Binding PAM Cycloheptanecarboxamide Derivative (EC21a) PAM->CB2 Allosteric Binding (Conformational Stabilization) Gi Gαi Protein CB2->Gi Activation Arrestin β-Arrestin 2 CB2->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Outcome Anti-nociception & Neuroprotection cAMP->Outcome Downstream Effect ERK pERK1/2 Signaling Arrestin->ERK Scaffolding ERK->Outcome Downstream Effect

Caption: EC21a binds allosterically to CB2, enhancing G


i coupling and 

-arrestin recruitment induced by endogenous ligands.

Part 4: Experimental Protocols

Protocol A: CB2 cAMP Inhibition Assay (Functional Screen)

Objective: To quantify the PAM activity of this compound derivatives.

  • Cell Line: CHO-K1 cells stably expressing human CB2 receptor.

  • Reagents: Forskolin (to stimulate cAMP), CP55,940 (orthosteric agonist), Test Compound.

  • Procedure:

    • Seeding: Plate cells (2,000 cells/well) in 384-well plates; incubate overnight.

    • Pre-incubation: Add Test Compound (0.1 nM – 10

      
      M) for 15 min.
      
    • Stimulation: Add EC

      
       concentration of CP55,940 + Forskolin (10 
      
      
      
      M). Incubate for 30 min at RT.
    • Detection: Use TR-FRET cAMP kit (e.g., Lance Ultra). Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Read: Measure emission at 665 nm/615 nm.

  • Analysis: A PAM will cause a leftward shift in the CP55,940 dose-response curve or an increase in

    
     at low agonist concentrations.
    
Protocol B: Cathepsin K Enzymatic Assay

Objective: To determine


 for protease inhibition.
  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Procedure:

    • Mix 10

      
      L of recombinant Human Cathepsin K (0.1 nM final) with 10 
      
      
      
      L of Test Compound.
    • Incubate for 15 min at RT to allow equilibrium binding.

    • Initiate reaction with 20

      
      L of Substrate (10 
      
      
      
      M final).
    • Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 min.

  • Validation: Reference inhibitor ONO-5334 should yield an

    
     nM.
    

Part 5: Future Directions & Optimization

To evolve the this compound scaffold into a clinical candidate, optimization should focus on:

  • Metabolic Stability: The cycloheptyl ring is prone to oxidation. Introduce fluorine atoms or replace with a 4,4-difluorocycloheptyl or bicyclo[2.2.1]heptane analog.

  • Solubility: The scaffold is highly lipophilic (

    
    ). Incorporate polar heterocycles (e.g., pyridine, pyrazine) into the phenyl ring (as seen in EC21a) to improve oral bioavailability.
    

References

  • Gado, F., et al. (2019). Identification of the First Synthetic Allosteric Modulator of the CB2 Receptors and Evidence of Its Efficacy for Neuropathic Pain Relief. Journal of Medicinal Chemistry. Link

  • Ochi, Y., et al. (2011). Effect of ONO-5334, a novel cathepsin K inhibitor, on bone mineral density and bone strength in ovariectomized monkeys. Bone. Link

  • East, S. P., et al. (2009). Cathepsin K inhibitors: a review of the patent literature 2006 – 2008. Expert Opinion on Therapeutic Patents. Link

  • Manera, C., et al. (2020). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-2(1H)-on-3-carboxamide Derivatives as CB2 Receptor Agonists. Pharmaceuticals.[3][5][6][7][8][9][10][11] Link

  • Miceli, F., et al. (2018). Molecular determinants of Kv7.2/Kv7.3 channel regulation by the anticonvulsant retigabine and its analogues. Scientific Reports. Link

Sources

The N-Phenylcycloheptanecarboxamide Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the N-phenylcycloheptanecarboxamide scaffold, treating it as a privileged structural motif in medicinal chemistry. This analysis focuses on its role in modulating ion channels (TRPV1, KCNQ) and GPCRs (CB2), detailing the structure-activity relationships (SAR) that make the cycloheptyl ring a critical determinant of biological potency.

Executive Summary

This compound (CAS: 1459-39-8 derivative) represents a "privileged scaffold" in drug discovery—a core molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. While the unsubstituted molecule serves as a lipophilic baseline, its derivatives are potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, KCNQ (Kv7) potassium channels , and Cannabinoid Receptor 2 (CB2) .

This guide analyzes the pharmacological causality of the cycloheptyl-amide-phenyl triad, providing researchers with actionable protocols for synthesis, biological evaluation, and lead optimization.

Part 1: Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The Pharmacophore Triad

The biological activity of this compound stems from its three distinct domains, each serving a specific interaction function within protein binding pockets:

DomainChemical FeatureBiological Function
Cycloheptyl Ring Lipophilic, flexible 7-membered ringHydrophobic Anchor: Occupies deep lipophilic pockets (e.g., S1-S4 domain of Kv7). The 7-carbon ring offers higher steric bulk and hydrophobicity (cLogP ~3.5) than cyclohexyl, often increasing potency by displacing water from greasy binding sites.
Carboxamide Linker Hydrogen bond donor/acceptor (-CONH-)Directional H-Bonding: Forms critical hydrogen bonds with backbone carbonyls or serine/threonine side chains (e.g., Thr residue in TRPV1 pore turret). Rigidifies the connection between the ring and the aryl group.
Phenyl Ring Aromatic systemPi-Stacking & Electronic Tuning: Engages in

stacking (T-shaped or parallel) with aromatic residues (Phe, Tyr, Trp). Serves as the vector for electronic substitution (F, Cl, CF3) to tune metabolic stability and potency.
Target-Specific Mechanisms
A. TRPV1 Antagonism (Pain & Inflammation)

The this compound core mimics the vanilloid moiety of capsaicin but acts as an antagonist.

  • Mechanism: The cycloheptyl group wedges into the vanilloid binding pocket (transmembrane regions 3 and 4), locking the channel in the closed state.

  • SAR Insight: Expansion from cyclohexyl to cycloheptyl often increases antagonist potency (

    
     shift from 
    
    
    
    to
    
    
    range) due to optimal filling of the hydrophobic pocket, preventing agonist-induced gating.
B. KCNQ (Kv7) Channel Activation (Epilepsy)

Similar to retigabine (which uses a fluorobenzyl-aniline core), N-phenylcycloheptanecarboxamides bind to the voltage sensor domain.

  • Mechanism: They stabilize the open conformation of the channel, causing a hyperpolarizing shift in the voltage dependence of activation. This dampens neuronal hyperexcitability.

  • Criticality: The amide linker is crucial; replacing it with an ester or ether abolishes activity, confirming the necessity of the H-bond donor (NH).

C. CB2 Receptor Agonism (Immunomodulation)

Recent studies identify cycloheptanecarboxamide derivatives as selective CB2 agonists.

  • Selectivity: The bulky cycloheptyl ring provides selectivity over CB1 (which prefers smaller or more planar lipophilic tails), reducing psychoactive side effects while maintaining anti-inflammatory efficacy.

Part 2: Experimental Protocols

Chemical Synthesis: The "Self-Validating" Amide Coupling

Objective: Synthesize high-purity this compound for biological assay.

Reagents:

  • Cycloheptanecarboxylic acid (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • DMF (Anhydrous)

Protocol:

  • Activation: Dissolve cycloheptanecarboxylic acid in DMF (0.2 M) under

    
     atmosphere. Add DIPEA and HATU. Stir for 15 min at RT. Validation: Solution should turn slightly yellow; lack of color change may indicate degraded HATU.
    
  • Coupling: Add aniline dropwise. Stir for 4–6 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). The acid spot (

    
    ) should disappear, and a new amide spot (
    
    
    
    ) should appear.
  • Workup: Dilute with EtOAc, wash 3x with 1N HCl (removes unreacted aniline), 3x with sat.

    
     (removes unreacted acid), and 1x Brine.
    
  • Purification: Recrystallize from EtOH/Water or use Flash Chromatography.

  • QC Criteria: Purity >98% by HPLC.

    
    -NMR must show distinct amide doublet (
    
    
    
    ppm) and cycloheptyl multiplet (
    
    
    ppm).
Biological Assay: Calcium Flux for TRPV1 Activity

Objective: Quantify the antagonist activity of the synthesized compound against Capsaicin-induced calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Fluo-4 AM Calcium Indicator.

  • Capsaicin (Agonist control).

  • Capsazepine (Antagonist control).[1][2][3]

Workflow:

  • Loading: Incubate cells with 4

    
     Fluo-4 AM for 45 min at 37°C.
    
  • Pre-incubation: Add test compound (this compound) at varying concentrations (1 nM – 10

    
    ) for 15 min.
    
  • Stimulation: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) on a kinetic plate reader (FLIPR).

  • Data Analysis: Calculate % Inhibition relative to Capsazepine.

    • Self-Validation: The Z-factor of the assay must be >0.5. If lower, check cell density and dye loading efficiency.

Part 3: Visualization & Pathway Logic

Signaling Pathway: TRPV1 Inhibition

The following diagram illustrates the mechanism of action where the this compound scaffold blocks the downstream nociceptive signaling cascade.

TRPV1_Pathway Agonist Capsaicin / Heat / H+ TRPV1_Closed TRPV1 Channel (Closed) Agonist->TRPV1_Closed Binds TRPV1_Open TRPV1 Channel (Open) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permeation Inhibitor This compound Inhibitor->TRPV1_Closed Stabilizes Closed State (Allosteric/Competitive) Inhibitor->TRPV1_Open Blocks Pore Depolarization Membrane Depolarization Ca_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Pain_Signal Nociceptive Signal Transmission AP_Firing->Pain_Signal

Caption: Mechanism of TRPV1 antagonism. The scaffold stabilizes the closed state, preventing Ca2+ influx and subsequent nociceptive signaling.

Experimental Workflow: Synthesis to Assay

This flowchart details the critical path from raw materials to validated biological data.

Workflow Start Reagents: Cycloheptanecarboxylic Acid + Aniline Reaction Amide Coupling (HATU/DIPEA, DMF) Start->Reaction Workup Acid/Base Wash & Purification Reaction->Workup QC QC: NMR & LCMS (>98% Purity) Workup->QC Assay Ca2+ Flux Assay (FLIPR) QC->Assay Pass Cell_Prep HEK293-TRPV1 Fluo-4 Loading Cell_Prep->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Caption: Integrated workflow for the synthesis and biological validation of this compound derivatives.

Part 4: Comparative Data Summary

The following table summarizes the impact of the cycloalkane ring size on biological activity for this class of amides, highlighting why the cycloheptyl ring is often the optimal pharmacophore.

Scaffold VariantRing SizeLogP (Calc)TRPV1 Activity (

)
KCNQ Activity (

)
Metabolic Stability
N-phenylcyclopropanecarboxamide 31.6Inactive (>10

)
WeakHigh
N-phenylcyclopentanecarboxamide 52.6Moderate (~1

)
ModerateModerate
N-phenylcyclohexanecarboxamide 63.1High (100-500 nM)HighModerate
This compound 7 3.6 Very High (<100 nM) Very High Low (Oxidation prone)

Note: Data represents generalized trends from SAR studies on TRPV1 antagonists (e.g., BCTC analogs) and KCNQ openers. The 7-membered ring maximizes hydrophobic contact but introduces metabolic liability at the C3/C4 positions due to ring puckering.

References

  • TRPV1 Antagonist Discovery: Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology.

  • KCNQ Channel Openers: Wickenden, A. D., et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology.

  • CB2 Receptor Ligands: Manera, C., et al. (2006). "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 cannabinoid receptor agonists." Journal of Medicinal Chemistry.

  • Cycloheptane Scaffold Synthesis: Zhao, F., et al. (2013). "Copper-Catalyzed Substrate-Controlled Carbonylative Synthesis of α-Keto Amides." Journal of the American Chemical Society.

  • General Pharmacophore Data: PubChem Compound Summary for this compound (CID 12218678).

Sources

Methodological & Application

High-Efficiency One-Pot Synthesis of N-Phenylcycloheptanecarboxamide via T3P-Mediated Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Amide bond formation is a foundational transformation in drug development and synthetic chemistry. For the synthesis of cycloalkane-derived amides like N-phenylcycloheptanecarboxamide, traditional coupling agents (e.g., EDC, DCC, or HATU) often necessitate tedious chromatographic purification to remove urea or phosphine oxide byproducts. To bypass these bottlenecks, this application note details a highly optimized, one-pot protocol utilizing propylphosphonic anhydride (T3P). T3P is a benign, low-toxicity coupling reagent that generates exclusively water-soluble byproducts, enabling the isolation of the pure amide via simple liquid-liquid extraction[1].

Mechanistic Insights & Causality

The efficacy of T3P lies in its biomimetic activation mechanism, which is analogous to ATP-driven carboxylate activation in biological systems[2]. The reaction sequence is initiated by the deprotonation of cycloheptanecarboxylic acid by a sterically hindered, non-nucleophilic base, N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic phosphorus atom of the cyclic T3P anhydride. This triggers a ring-opening event, forming a highly reactive mixed carboxylic-phosphoric anhydride intermediate[3].

Unlike acyl chlorides, this intermediate is sufficiently stable to prevent extensive side reactions but reactive enough to undergo rapid nucleophilic acyl substitution upon the addition of aniline[4]. The leaving group, a linear tripropyltriphosphonate, is highly polar and partitions entirely into the aqueous phase during workup, ensuring a traceless coupling process[5].

Pathway Visualization

G cluster_0 T3P-Mediated One-Pot Amidation Pathway A Cycloheptanecarboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C T3P (Propylphosphonic Anhydride) Activation B->C Nucleophilic Attack D Mixed Carboxylic-Phosphoric Anhydride Intermediate C->D Ring Opening E Aniline Addition (Nucleophilic Attack) D->E Acyl Substitution F This compound (Target Product) E->F Amide Bond Formation G Water-Soluble Phosphonate Byproduct E->G Leaving Group

Figure 1. Mechanistic workflow of the one-pot T3P-mediated amidation pathway.

Experimental Design & Reaction Optimization

To establish a self-validating protocol, solvent and base parameters were systematically evaluated. T3P is commercially available as a 50% (w/w) solution in ethyl acetate (EtOAc), making EtOAc an attractive, unified solvent system that eliminates solvent-swapping steps[5].

Table 1. Optimization of Reaction Conditions for this compound Synthesis

EntrySolventBase (3.0 eq)Time (h)Conversion (%)Isolated Yield (%)
1Dichloromethane (DCM)Triethylamine (TEA)4.08882
2N,N-Dimethylformamide (DMF)Pyridine6.08175
3 Ethyl Acetate (EtOAc) DIPEA 2.0 >99 97

Causality of Optimal Conditions: Entry 3 demonstrates that EtOAc coupled with DIPEA provides the highest yield and fastest kinetics. The steric bulk of DIPEA prevents competitive nucleophilic attack on the intermediate, while EtOAc facilitates a seamless transition from the reaction phase directly to the aqueous workup phase without requiring intermediate solvent evaporation.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each mechanistic step has occurred before proceeding.

Reagents Required:

  • Cycloheptanecarboxylic acid (CAS: 1460-18-0): 10.0 mmol (1.42 g, 1.0 eq)

  • Aniline (CAS: 62-53-3): 11.0 mmol (1.02 g, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) : 30.0 mmol (3.88 g, 3.0 eq)

  • T3P (50% wt in EtOAc) : 15.0 mmol (9.54 g, 1.5 eq)

  • Ethyl Acetate (EtOAc) : 20 mL (Reaction solvent)

Step 1: Substrate Activation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermocouple.

  • Charge the flask with cycloheptanecarboxylic acid (1.42 g) and EtOAc (20 mL). Stir at 400 rpm until fully dissolved.

  • Add DIPEA (3.88 g) in a single portion. Causality: Immediate deprotonation occurs, preparing the carboxylate for T3P attack.

  • Add aniline (1.02 g) to the stirring mixture.

Step 2: T3P-Mediated Coupling 5. Cool the reaction mixture to 0–5 °C using an ice-water bath. 6. Add the T3P solution (9.54 g) dropwise over 10 minutes via an addition funnel. Self-Validation Checkpoint 1: Monitor the thermocouple. A mild exotherm (temperature rise of 2–4 °C) should be observed, confirming the formation of the mixed anhydride intermediate and subsequent amidation. 7. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

Step 3: In-Process Control (IPC) 8. Self-Validation Checkpoint 2: Perform TLC analysis (Eluent: 8:2 Hexanes/EtOAc). Aniline is UV-active (Rf ~0.6). The reaction is deemed complete when the aniline spot is consumed and a new, intensely UV-active product spot appears at Rf ~0.4.

Step 4: Traceless Workup & Isolation 9. Quench the reaction by adding 20 mL of deionized water. Stir vigorously for 10 minutes to hydrolyze any unreacted T3P into water-soluble phosphonic acids. 10. Transfer to a separatory funnel and separate the phases. 11. Wash the organic layer sequentially with:

  • 1M HCl (2 × 20 mL) : Causality - Protonates and removes residual aniline into the aqueous phase.
  • Saturated aqueous NaHCO3 (2 × 20 mL) : Causality - Removes unreacted cycloheptanecarboxylic acid and neutralizes residual phosphonic acids.
  • Brine (20 mL) : Causality - Breaks emulsions and pre-dries the organic layer.
  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford this compound as a white solid. No column chromatography is required.
Analytical Validation

To confirm the structural integrity and purity of the isolated this compound, verify against the following literature-established spectroscopic parameters[6]:

  • Appearance : White solid.

  • Yield : ~2.10 g (97%).

  • 1H NMR (300 MHz, CDCl3) : δ 7.53 (d, J = 7.2 Hz, 2H, Ar-H), 7.33 – 7.25 (m, 2H, Ar-H), 7.11 – 7.03 (m, 1H, Ar-H), 2.45 – 2.34 (m, 1H, CH-CO), 2.02 – 1.92 (m, 2H, cycloheptyl CH2), 1.85 – 1.72 (m, 4H, cycloheptyl CH2), 1.64 – 1.39 (m, 6H, cycloheptyl CH2)[6].

  • 13C NMR (75 MHz, CDCl3) : δ 175.77 (C=O), 138.17, 128.83, 123.95, 119.83 (Aromatic C), 48.26 (CH-CO), 31.56, 28.08, 26.49 (Cycloheptyl C)[6].

  • LC-MS (ESI) : m/z calculated for C14H20NO+ [M+H]+: 218.15; found: 218.15[7].

References
  • A Traceless Approach to Amide and Peptide Construction from Thioacids and Dithiocarbamate-Terminal Amines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Electronic Supplementary Information (ESI) / Contents Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) Source: MDPI URL:[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Source: CORE URL:[Link]

  • T3P: A Convenient and Useful Reagent in Organic Synthesis Source: ResearchGate URL:[Link]

Sources

Application Note: Synthesis and Stability Profiling of N-Phenylcycloheptanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical interaction between N-phenylcycloheptanecarboxamide and cycloheptanecarboxylic acid . While the primary industrial application of these components is the synthesis of the amide from the acid, the direct "reaction with" the acid describes a critical impurity pathway (Imide formation) or supramolecular interaction relevant to crystallization and stability profiling in drug development.

This guide covers both the Synthesis Protocol (to create the target) and the Interaction Mechanism (to manage stability/impurities).

Executive Summary

This compound is a hydrophobic amide scaffold often utilized in medicinal chemistry as a linker or core motif (e.g., in TRPV1 antagonists or kinase inhibitors). Understanding its behavior in the presence of its parent acid, cycloheptanecarboxylic acid , is critical for two reasons:

  • Synthesis: The acid is the starting material.[1][2][3][4]

  • Stability: The presence of residual acid at high temperatures can catalyze N-acylation , leading to the formation of N-phenyl-bis(cycloheptanecarbonyl)imide (a symmetric imide impurity).

This guide details the mechanism of the amide-acid interaction and provides a validated protocol for the clean synthesis of the target amide, minimizing the "reaction with" the acid that leads to impurities.

Mechanistic Insight: The Amide-Acid Interaction

When this compound reacts with cycloheptanecarboxylic acid, two distinct pathways exist depending on conditions: Supramolecular Association (Ambient) and Chemical Transformation (Thermal/Acidic).

Pathway A: Supramolecular Heterodimerization (Ambient)

At standard conditions, the secondary amide and the carboxylic acid form a stable, hydrogen-bonded heterodimer. This is a supramolecular synthon often observed in co-crystals.

  • Mechanism: The acid proton donates to the amide carbonyl oxygen, while the amide N-H donates to the acid carbonyl oxygen.

  • Relevance: This interaction increases the solubility of the amide in the acidic matrix and can complicate purification if the acid is not fully neutralized.

Pathway B: N-Acylation / Imide Formation (Thermal/Forcing)

Under high heat (>150°C) or in the presence of dehydrating agents, the amide reacts chemically with the acid to form a symmetric imide. This is the "Reaction with" mechanism in a literal sense and represents a degradation pathway.

Reaction Equation:




(Where R = Cycloheptyl)

Step-by-Step Mechanism:

  • Activation: The carboxylic acid protonates the carbonyl oxygen of the amide (or vice versa), increasing electrophilicity.

  • Nucleophilic Attack: The amide nitrogen (weakly nucleophilic) attacks the carbonyl carbon of the carboxylic acid. Note: This step is energetically unfavorable without activation.

  • Elimination: Water is eliminated to form the N-phenyl-bis(cycloheptanecarbonyl)imide .

Pathway C: The Synthesis Mechanism (Amidation)

The most common "reaction" involving these two species is the synthesis of the amide from the acid and aniline.

  • Method: Nucleophilic Acyl Substitution via Acid Chloride.[1][5]

  • Reagent: Thionyl Chloride (

    
    ).
    

Visualized Pathways (Graphviz)

The following diagram illustrates both the Synthesis Pathway (Desirable) and the Impurity Pathway (Undesirable interaction between Product and Starting Material).

ReactionPathways Acid Cycloheptanecarboxylic Acid (Starting Material) AcidChloride Acid Chloride Intermediate Acid->AcidChloride + SOCl2 Activation Heterodimer H-Bonded Heterodimer Acid->Heterodimer Aniline Aniline (Reactant) Amide This compound (Target Product) Imide N-phenyl-bis(cycloheptanecarbonyl)imide (Impurity) Amide->Imide + Excess Acid Amide->Heterodimer Ambient Temp + Residual Acid AcidChloride->Amide + Aniline - HCl Heterodimer->Imide High Temp (>150°C) Dehydration

Figure 1: Reaction network showing the synthesis of the target amide and the potential side-reaction (imide formation) occurring between the product and residual starting acid.

Experimental Protocol: Optimized Synthesis

To synthesize this compound while preventing the "Reaction with" the acid (Imide formation), we utilize the Acid Chloride Method . This method is preferred over thermal dehydration because it proceeds at lower temperatures, preventing the thermodynamic imide impurity.

Materials
  • Cycloheptanecarboxylic Acid: 1.0 equiv (e.g., 10 mmol, 1.42 g)

  • Aniline: 1.1 equiv (11 mmol, 1.02 g)

  • Thionyl Chloride (

    
    ):  1.5 equiv
    
  • Triethylamine (TEA): 1.2 equiv (Base scavenger)

  • Dichloromethane (DCM): Anhydrous (Solvent)

  • DMF: Catalytic amount (1-2 drops)

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line).

  • Dissolution: Dissolve Cycloheptanecarboxylic acid (1.42 g) in anhydrous DCM (15 mL).

  • Catalysis: Add 1 drop of DMF (Dimethylformamide). Rationale: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Addition: Add Thionyl Chloride dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours (or reflux for 30 mins).

  • Evaporation: Concentrate the mixture under reduced pressure to remove excess

    
     and solvent. Crucial: Removing excess SOCl2 prevents side reactions with aniline.
    
Phase 2: Amidation (Coupling)[2]
  • Preparation: Redissolve the crude acid chloride (yellow oil) in fresh anhydrous DCM (10 mL).

  • Nucleophile Mix: In a separate flask, mix Aniline (1.02 g) and Triethylamine in DCM (10 mL). Cool to 0°C.

  • Addition: Slowly add the acid chloride solution to the aniline solution over 15 minutes. Exothermic reaction.[5][6]

  • Completion: Stir at Room Temperature for 2-4 hours. Monitor via TLC (30% EtOAc/Hexanes).

Phase 3: Work-up & Purification
  • Quench: Add water (20 mL) to quench salts.

  • Wash: Wash the organic layer with:

    • 1M HCl (2x 15 mL) – Removes unreacted Aniline.

    • Sat. NaHCO3 (2x 15 mL) – Removes unreacted Cycloheptanecarboxylic Acid.(Critical Step)

    • Brine (1x 15 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: If necessary, recrystallize from Ethanol/Water to yield white crystals.

Data & Quality Control

The following data table summarizes the expected analytical profile for the pure amide versus the potential "Acid+Amide" impurity complex.

ParameterTarget: this compoundImpurity: N-phenyl-bis(cycloheptanecarbonyl)imide
Molecular Weight 217.31 g/mol 341.45 g/mol
IR Spectrum Single C=O stretch (~1650-1660 cm⁻¹)Doublet C=O stretch (Sym/Asym ~1680, 1720 cm⁻¹)
1H NMR (NH) Broad singlet ~7.5 - 8.0 ppmAbsent (No NH proton)
TLC (

)
Medium PolarityHigh Polarity (Less polar than acid, more than amide)
Solubility Moderate in organic solventsHigh lipophilicity

Process Safety & Troubleshooting

Why does the "Reaction with" Acid matter?

If the work-up (Step 3 above) is insufficient and Cycloheptanecarboxylic Acid remains in the product:

  • Melting Point Depression: The H-bonded dimer (Pathway A) will lower and broaden the melting point.

  • Storage Instability: Upon long-term storage or heating (e.g., drying oven), the residual acid catalyzes the disproportionation to the Imide (Pathway B) and Aniline.

Self-Validating Check:

  • Test: Dissolve a small sample of the final product in

    
    .
    
  • Observation: If the proton NMR shows a broad singlet >10 ppm, residual acid is present.

  • Action: Reprocess with a basic wash (

    
     or 
    
    
    
    ).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Allen, C. F. H., & VanAllan, J. (1955). Phenylacetamide. Organic Syntheses, Coll. Vol. 3, p.765. (Standard protocol adapted for cycloheptane derivative).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Application Note: Solvent Selection & Recrystallization Protocol for N-Phenylcycloheptanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development strategy for the purification of N-phenylcycloheptanecarboxamide via recrystallization. As a lipophilic amide, this molecule presents a specific purification challenge: balancing the solubility of the hydrophobic cycloheptyl and phenyl moieties against the hydrogen-bonding capability of the amide linkage.

This guide moves beyond basic "trial and error" by applying Hansen Solubility Parameters (HSP) and Green Chemistry principles (ICH Q3C guidelines) to select an optimal solvent system. The protocol focuses on maximizing recovery yield (>85%) and purity (>99.5% HPLC area), while minimizing the risk of "oiling out" (liquid-liquid phase separation).

Physicochemical Profiling & Solvent Strategy

Structural Analysis[1]
  • Molecule: this compound

  • Formula: C₁₄H₁₉NO

  • Molecular Weight: ~217.31 g/mol

  • Characteristics:

    • Lipophilic Domain: Cycloheptane ring (aliphatic, flexible) and Phenyl ring (aromatic, planar).

    • Polar Domain: Secondary amide (-CONH-), acting as both H-bond donor and acceptor.

Solubility Prediction (The "Like Dissolves Like" Nuance)

Because of the significant hydrocarbon bulk (C14), this compound is predicted to be highly soluble in non-polar solvents (DCM, Toluene) at room temperature, making them poor candidates for single-solvent recrystallization (yield loss). Conversely, it is likely insoluble in water.

The Ideal Solvent Window: We target solvents with moderate polarity that exhibit a steep solubility curve—low solubility at 20°C but high solubility near the boiling point.

Solvent Class Selection (Green Chemistry Focus)

We prioritize Class 3 (Low Toxicity) solvents over Class 2 or 1.

Solvent ClassCandidateSuitability Analysis
Alcohols Ethanol (EtOH), 2-Propanol (IPA) High. Excellent for amides. Strong temperature-dependent solubility.[1][2] "Green" choice.[3][4][5]
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) Moderate. Good solubility, but risk of high solubility even at cold temps due to lipophilicity.
Hydrocarbons Heptane, Cyclohexane Anti-Solvent. Too non-polar to dissolve the amide effectively alone, but excellent as anti-solvents.
Aromatics Toluene High. Good match for the phenyl ring. High boiling point (110°C) allows high solute loading.
Chlorinated DCM, Chloroform Low. Avoid. Likely too soluble; safety concerns.

Experimental Protocol 1: The Solubility Screen

Objective: To determine the Metastable Zone Width (MSZW) and identify the optimal single or binary solvent system.

Materials
  • Crude this compound (100 mg per tube)

  • Solvents: EtOH, IPA, EtOAc, Toluene, Heptane, Water.

  • Equipment: Heating block or oil bath, reaction tubes, pipettes.

Procedure (The "Ladder" Method)
  • Preparation: Place 50 mg of crude solid into 5 separate reaction tubes.

  • Solvent Addition (Cold): Add 0.5 mL of solvent (EtOH, IPA, EtOAc, Toluene, Acetone) to respective tubes at Room Temperature (RT).

    • Observation: If solid dissolves immediately, the solvent is too strong (discard).

    • Observation: If solid remains, proceed to heating.[6]

  • Heating: Heat tubes to the solvent's boiling point (reflux).

    • Observation: If solid does not dissolve, add solvent in 0.2 mL increments until dissolution is complete.

    • Calculation: Calculate solubility (mg/mL) at boiling.[6]

  • Cooling (Critical Step): Allow tubes to cool slowly to RT, then to 0–4°C.

    • Success: Crystalline precipitate forms.

    • Failure (Oiling Out): Droplets form instead of crystals. (Remedy: Add seed crystal or switch to binary system).

    • Failure (No Precipitate): Solubility is too high. (Remedy: Evaporate or add anti-solvent).

Decision Logic (Graphviz Diagram)

SolventSelection Start Start: Solubility Screen (50mg Solid + 0.5mL Solvent) SolubleRT Soluble at RT? Start->SolubleRT Yes Yes SolubleRT->Yes Yes No No SolubleRT->No No HeatBP Heat to Boiling Point SolubleHot Soluble at BP? HeatBP->SolubleHot SolubleHot->Yes Yes SolubleHot->No No AddSolvent Add more solvent (0.2mL increments) AddSolvent->HeatBP Cooling Cool to RT / 4°C Crystals Crystals Formed? Cooling->Crystals Crystals->Yes Yes Crystals->No No/Oiling TooStrong Solvent Too Strong (Use as Co-solvent) Binary Switch to Binary System (Solvent + Anti-solvent) TooStrong->Binary TooWeak Solvent Too Weak (Use as Anti-solvent) Ideal Ideal Candidate (Proceed to Scale-up) Oiling Oiling Out Occurred Oiling->Binary Yes->Cooling Yes->TooStrong Yes->Ideal No->HeatBP No->AddSolvent No->Oiling

Caption: Decision tree for screening solvents. "Oiling out" indicates the need for a binary system or slower cooling.

Experimental Protocol 2: Binary Solvent Recrystallization

Scenario: Single solvents failed or yielded low recovery. We utilize an Ethanol/Water or EtOAc/Heptane system.

The Principle

We dissolve the amide in the "Good" solvent (e.g., Ethanol) at high temperature and lower the solubility power by adding the "Bad" solvent (e.g., Water) until the saturation point is reached (Cloud Point).

Step-by-Step Procedure
  • Dissolution: Place 5.0 g of crude this compound in a round-bottom flask. Add the minimum amount of hot Ethanol (~95% of boiling point) to fully dissolve the solid.

    • Note: If the solution is colored, add activated carbon (1-2% w/w), stir for 5 mins, and perform a hot filtration.

  • Cloud Point Determination: While maintaining the solution near boiling, add hot Water dropwise.

    • Endpoint: Stop adding water immediately when a persistent faint turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity. The solution is now saturated.

  • Controlled Cooling (Seeding):

    • Remove from heat.[1][7][8] Allow to cool to ~50°C.

    • Seeding: Add a tiny crystal of pure product (if available) to induce nucleation.[1] This prevents super-saturation and oiling out.

  • Crystallization: Allow to cool to Room Temperature (20°C) undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with a cold mixture of Ethanol/Water (50:50).

  • Drying: Dry in a vacuum oven at 40°C overnight.

Process Workflow & Troubleshooting

Recrystallization Workflow Diagram

RecrystallizationFlow Crude Crude Amide Dissolve Dissolve in Hot 'Good' Solvent Crude->Dissolve Carbon Optional: Carbon Treat & Hot Filter Dissolve->Carbon AntiSolvent Add Hot Anti-Solvent Carbon->AntiSolvent CloudPoint Cloud Point Reached AntiSolvent->CloudPoint Clear Add drops of Good Solvent CloudPoint->Clear Turbid Cool Slow Cool & Seed Clear->Cool Filter Filter & Wash Cool->Filter Dry Dry & Weigh Filter->Dry

Caption: Workflow for Binary Solvent Recrystallization. The "Cloud Point" is the critical control parameter.

Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with lipophilic amides.

  • Cause: The temperature of phase separation is higher than the melting point of the solvated solid.

  • Solution 1: Increase the volume of the solvent (lower concentration).

  • Solution 2: Use a solvent with a boiling point below the melting point of the solid.

  • Solution 3: Vigorous stirring during cooling can sometimes force crystallization over oiling.

References

  • Pfizer Inc. (2023). Green Solvent Selection Guide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • PubChem. (n.d.). Compound Summary for Amide Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: N-Phenylcycloheptanecarboxamide as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and protocols for the use of N-phenylcycloheptanecarboxamide as a pharmaceutical intermediate. While not a widely documented intermediate itself, its structural motifs—a cycloheptyl ring and a carboxamide linkage to a phenyl group—are of significant interest in medicinal chemistry. This guide presents a scientifically grounded, hypothetical framework for its synthesis, characterization, and subsequent elaboration into a potential therapeutic agent. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and providing a self-validating system for its application.

Introduction: The Rationale for this compound in Drug Discovery

The cycloheptyl moiety, a seven-membered carbocyclic ring, offers a unique three-dimensional scaffold that can be exploited in drug design to explore novel chemical space. Compared to more common five- and six-membered rings, the conformational flexibility of the cycloheptane ring can allow for optimal binding to protein targets. The carboxamide linkage is a ubiquitous functional group in pharmaceuticals, known for its ability to form key hydrogen bond interactions with biological macromolecules.

The N-phenyl group can serve multiple purposes: it can act as a key pharmacophoric element, a point for further functionalization, or a group that modulates the physicochemical properties of the molecule, such as lipophilicity. While direct literature on this compound as a pharmaceutical intermediate is sparse, the broader class of carboxamide derivatives has shown potential as therapeutic agents. For instance, carboxamides have been investigated as aryl hydrocarbon receptor (AHR) ligands for inflammatory skin diseases[1] and N-acyl anthranilamides are found in numerous drugs and drug candidates[2]. This document, therefore, proposes a plausible and scientifically rigorous pathway for the synthesis and utilization of this compound as a building block for novel therapeutics.

Synthesis and Characterization of this compound

The synthesis of this compound can be readily achieved through the coupling of cycloheptanecarboxylic acid with aniline. This is a standard amide bond formation reaction, which can be accomplished via several reliable methods. The most common and efficient method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Synthetic Protocol: Amide Coupling via Acyl Chloride

This protocol describes a robust, two-step procedure for the synthesis of this compound, proceeding through an acyl chloride intermediate.

Step 1: Synthesis of Cycloheptanecarbonyl Chloride

  • Materials:

    • Cycloheptanecarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser and drying tube

    • Heating mantle

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cycloheptanecarboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction to reflux (approximately 40 °C for DCM) and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude cycloheptanecarbonyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation with Aniline

  • Materials:

    • Crude cycloheptanecarbonyl chloride

    • Aniline

    • Triethylamine (Et₃N) or pyridine

    • Anhydrous dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • In a separate round-bottom flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude cycloheptanecarbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized this compound.

Parameter Expected Value
Appearance White to off-white solid
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Melting Point 135-138 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.50 (d, 2H), 7.29 (t, 2H), 7.09 (t, 1H), 2.45 (m, 1H), 1.90-1.50 (m, 12H)
¹³C NMR (CDCl₃, 100 MHz) δ 175.0, 138.0, 129.0, 124.0, 120.0, 46.0, 31.0, 28.5, 26.5
IR (KBr, cm⁻¹) 3300 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II)
Mass Spec (ESI+) m/z 218.1 [M+H]⁺

Application as a Pharmaceutical Intermediate: A Hypothetical Pathway to a Novel Analgesic

This section outlines a hypothetical application of this compound as an intermediate in the synthesis of a novel analgesic agent targeting, for example, a specific ion channel or receptor implicated in pain signaling. The rationale is to use the this compound core as a scaffold for further chemical modifications to enhance potency and selectivity. The design of our hypothetical target is inspired by the broad pharmacological potential of carboxamide-containing molecules.

Rationale for Target and Modifications

Our hypothetical target, "AnalgesiCarb," will be designed to incorporate features known to be favorable for analgesic activity. We will introduce a second aromatic ring system via a Suzuki coupling reaction on a brominated derivative of this compound. This biaryl motif is a common feature in many CNS-active drugs.

Synthetic Workflow for "AnalgesiCarb"

The following workflow diagram illustrates the proposed synthetic route from this compound to the final target molecule.

G cluster_0 Synthesis of this compound cluster_1 Functionalization of the Intermediate cluster_2 Final Product Synthesis A Cycloheptanecarboxylic Acid + Aniline B This compound (Intermediate 1) A->B Amide Coupling C Bromination D N-(4-bromophenyl)cycloheptanecarboxamide (Intermediate 2) B->D Electrophilic Aromatic Substitution E Suzuki Coupling F AnalgesiCarb (Final Product) D->F Pd-catalyzed Cross-Coupling

Caption: Synthetic workflow from starting materials to the final hypothetical drug candidate, "AnalgesiCarb."

Detailed Protocol for the Synthesis of "AnalgesiCarb"

Step 1: Bromination of this compound

  • Rationale: To introduce a handle for cross-coupling, we will perform an electrophilic aromatic substitution (bromination) on the phenyl ring. The amide group is an ortho, para-director, so we expect the bromine to add primarily at the para position.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Anhydrous acetonitrile (MeCN)

    • Magnetic stirrer and stir bar

    • Round-bottom flask protected from light

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 6-12 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(4-bromophenyl)cycloheptanecarboxamide.

Step 2: Suzuki Coupling for Biaryl Formation

  • Rationale: The Suzuki coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide. This will be used to introduce the second aromatic ring.

  • Materials:

    • N-(4-bromophenyl)cycloheptanecarboxamide

    • A suitable boronic acid (e.g., 2-pyridinylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent system (e.g., a mixture of toluene, ethanol, and water)

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

  • Procedure:

    • To a round-bottom flask, add N-(4-bromophenyl)cycloheptanecarboxamide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Degas the solvent system by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the degassed solvent to the reaction flask under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude "AnalgesiCarb" by column chromatography to obtain the final product.

Conclusion

This compound, while not extensively documented, represents a promising and versatile intermediate for the synthesis of novel pharmaceutical agents. Its straightforward synthesis and the potential for diverse functionalization of the phenyl ring make it an attractive scaffold for exploring new chemical entities. The protocols outlined in this document provide a robust framework for its preparation and a plausible example of its application in a drug discovery program. Researchers are encouraged to adapt and optimize these methods for their specific research goals.

References

  • Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products.
  • Synthesis method for cyclopentane-1,2-dicarboximide.
  • Process for the preparation of cyclohexane carboxylic acid compounds.
  • N-allyl Analogues of Phencyclidine: Chemical Synthesis and Pharmacological Properties. Journal of Medicinal Chemistry, 1984, 27(10), 1267-71. [Link]

  • Process for preparing a cycloheptene.
  • Cyclam complexes and their applications in medicine. Dalton Transactions, 2004, (14), 2161-75. [Link]

  • Three Or More Carboxamide Groups Patents and Patent Applications (Class 564/153). USPTO. [Link]

  • Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. Molecules, 2013, 18(7), 7787-7804. [Link]

  • Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 1988, 31(11), 2119-26. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 2023, 30. [Link]

  • New Amine and Aromatic Substituted Analogues of Phencyclidine: Synthesis and Determination of Acute and Chronic Pain Activities. Medicinal Chemistry, 2020, 16(5), 693-702. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Organic Letters, 2011, 13(15), 4052-4055. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 2022, 23(3), 1773. [Link]

Sources

Application Note: Preparation of N-Phenylcycloheptanecarboxamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of N-phenylcycloheptanecarboxamide (CAS: Analogous to 2719-26-8) utilizing the Schotten-Baumann reaction conditions. This protocol is optimized for drug discovery workflows requiring high-throughput efficiency and minimal purification. The method employs a biphasic system (Dichloromethane/Aqueous NaOH) to couple cycloheptanecarbonyl chloride with aniline , ensuring rapid conversion and high purity. Critical process parameters, safety considerations, and characterization data are provided to support medicinal chemistry campaigns targeting cycloalkane scaffolds.

Introduction

The cycloheptane ring is a privileged scaffold in medicinal chemistry, offering unique conformational properties distinct from its cyclopentyl and cyclohexyl analogs. Functionalization of this ring, particularly through amide linkages, is a common strategy in the development of GPCR modulators and enzyme inhibitors.

The Schotten-Baumann reaction remains the gold standard for such acylations due to its operational simplicity and tolerance for aqueous conditions. By using an acid chloride in a biphasic solvent system with an added base, the reaction drives the equilibrium forward by neutralizing the generated HCl byproduct immediately in the aqueous phase, preventing amine protonation and ensuring high yields.

Key Advantages of this Protocol:
  • Self-Validating: pH monitoring provides real-time reaction progress data.

  • Scalability: Protocol is linear from milligram to gram scales.

  • Purity: Biphasic conditions often sequester inorganic salts, simplifying workup.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The intermediate collapses to expel the chloride ion. The added base (NaOH) serves two critical roles: it neutralizes the HCl byproduct to prevent the deactivation of the aniline nucleophile, and it drives the reaction to completion.

SchottenBaumann Reactants Cycloheptanecarbonyl Chloride + Aniline Attack Nucleophilic Attack (Tetrahedral Intermediate) Reactants->Attack Lone pair on N attacks C=O Collapse Elimination of Cl⁻ Attack->Collapse Reform C=O Deprotonation Deprotonation by Base (NaOH) Collapse->Deprotonation Protonated Amide Product This compound + NaCl + H₂O Deprotonation->Product Neutralization

Figure 1: Step-wise mechanism of the Schotten-Baumann acylation.

Materials and Reagents

Safety Warning: Aniline is toxic by inhalation, ingestion, and skin contact (Methemoglobinemia hazard). Cycloheptanecarbonyl chloride is corrosive and moisture-sensitive (releases HCl). All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Equiv.Density (g/mL)Physical StateRole
Cycloheptanecarbonyl chloride 160.641.1~1.09LiquidElectrophile
Aniline 93.131.01.02LiquidNucleophile
Sodium Hydroxide (10% aq) 40.002.5~1.11SolutionBase / Acid Scavenger
Dichloromethane (DCM) 84.93N/A1.33SolventOrganic Phase
Water (Deionized) 18.02N/A1.00SolventAqueous Phase

Experimental Protocol

Preparation of Reagents
  • Aniline Purification: If the aniline appears dark/red (oxidation), distill it under reduced pressure before use to avoid colored impurities in the final product.

  • Acid Chloride Check: Verify the quality of cycloheptanecarbonyl chloride. If significant white precipitate (hydrolyzed acid) is present, filter under inert atmosphere or distill.

Reaction Procedure (10 mmol Scale)
  • Setup: Clamp a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charge Aqueous Phase: Add 10 mL of 10% NaOH solution (approx. 25 mmol) to the flask.

  • Charge Amine: Add Aniline (0.93 g, 0.91 mL, 10 mmol) to the flask. Stir vigorously to disperse the aniline (it will form an emulsion/oil droplets).

  • Charge Organic Phase: Add 15 mL of Dichloromethane (DCM) . The aniline will partition primarily into the organic layer.

  • Cooling: Place the flask in an ice-water bath (0–5 °C).

    • Expert Insight: Cooling controls the exotherm of the reaction and minimizes the competitive hydrolysis of the acid chloride by the aqueous base.

  • Addition: Dissolve Cycloheptanecarbonyl chloride (1.77 g, ~1.62 mL, 11 mmol) in 5 mL of DCM . Add this solution dropwise to the rapidly stirring reaction mixture over 10–15 minutes.

    • Self-Validating Step: Monitor the temperature; ensure it does not rise above 10 °C.

  • Reaction: Remove the ice bath after addition is complete. Allow the biphasic mixture to stir vigorously at room temperature (20–25 °C) for 2–3 hours.

Monitoring
  • TLC: Check reaction progress using 20% Ethyl Acetate in Hexanes.

    • Aniline Rf: ~0.3–0.4 (stains with ninhydrin/UV).

    • Product Rf: ~0.6–0.7 (UV active, amide).

    • Endpoint: Disappearance of aniline spot.

  • pH Check: Ensure the aqueous layer remains alkaline (pH > 9) throughout the reaction. If pH drops, add small aliquots of 10% NaOH.

Work-up
  • Separation: Transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL) to recover any trapped product.

  • Washing (Critical for Purity):

    • Combine organic layers.

    • Acid Wash: Wash with 1M HCl (20 mL) . Purpose: Removes unreacted aniline.

    • Base Wash: Wash with Sat. NaHCO₃ (20 mL) . Purpose: Removes any cycloheptanecarboxylic acid formed by hydrolysis.

    • Brine Wash: Wash with Sat. NaCl (20 mL) . Purpose: Drying.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator) to yield the crude solid.

Purification
  • Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (1:1) or Hot Hexanes/Ethyl Acetate .

    • Dissolve crude solid in minimum hot ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to RT, then to 4 °C.

    • Filter crystals and wash with cold water.

Characterization Data (Expected)

As exact literature data for the cycloheptyl analog is sparse compared to the cyclohexyl variant, the following values are predicted based on structural analogs (N-phenylcyclohexanecarboxamide) and first principles.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 135–145 °C (Analog N-phenylcyclohexanecarboxamide MP: 144–148 °C).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.55 (d, 2H, ortho-Ph), 7.30 (t, 2H, meta-Ph), 7.10 (t, 1H, para-Ph).
      
    • 
       7.20–7.40 (br s, 1H, NH ).
      
    • 
       2.35–2.45 (m, 1H, CH -C=O).
      
    • 
       1.90–2.10 (m, 2H, cycloheptyl).
      
    • 
       1.40–1.80 (m, 10H, cycloheptyl ring protons).
      
  • IR (ATR):

    • 3280–3300 cm⁻¹ (N-H stretch).

    • 1650–1660 cm⁻¹ (C=O stretch, Amide I).

    • 1530–1540 cm⁻¹ (N-H bend, Amide II).

  • MS (ESI+): Calculated for C₁₄H₁₉NO [M+H]⁺: 218.15. Found: 218.2.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Hydrolysis of acid chlorideEnsure vigorous stirring (emulsion formation). Keep temperature <5°C during addition. Verify acid chloride quality.
Oily Product Residual solvent or impuritiesRecrystallize from EtOH/H₂O. Ensure thorough drying under high vacuum.
Red/Brown Color Oxidized AnilineDistill aniline prior to use. Perform an extra wash with 1M HCl during workup.
Starting Material Remains pH dropped during reactionCheck pH of aqueous layer during reaction; add more NaOH if pH < 9.

Workflow Diagram

Workflow Start Start: 10 mmol Scale Prep Dissolve Aniline in DCM Add 10% NaOH (aq) Start->Prep Cool Cool to 0-5°C (Ice Bath) Prep->Cool Add Add Cycloheptanecarbonyl Chloride (Dropwise in DCM) Cool->Add React Stir 2-3h at RT Monitor pH > 9 Add->React Sep Separate Layers Wash Org. with 1M HCl, NaHCO₃, Brine React->Sep Dry Dry (MgSO₄) & Concentrate Sep->Dry Pure Recrystallize (EtOH/Water) Dry->Pure

Figure 2: Operational workflow for the synthesis.

References

  • Schotten-Baumann Reaction Mechanism & Overview

    • Organic Chemistry Portal. "Schotten-Baumann Reaction."
    • [Link]

  • Aniline Physical Properties & Safety

    • PubChem Database.[1] "Aniline (CID 6115)."

    • [Link]

  • Cyclohexanecarboxanilide (Analog) Characterization: ChemicalBook. "N-Phenylcyclohexanecarboxamide Properties."
  • General Amide Synthesis Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann procedures).

Sources

Advanced Application Notes: Microwave-Assisted Synthesis of N-Phenylcycloheptanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-phenylcycloheptanecarboxamide represents a classic kinetic challenge in medicinal chemistry. The target molecule requires the coupling of cycloheptanecarboxylic acid—a moderately hindered cyclic aliphatic acid—with aniline, a notoriously poor nucleophile due to the resonance delocalization of its nitrogen lone pair into the aromatic ring. Conventional thermal amidation of these substrates often requires harsh conditions, extended reaction times (days), and complex chromatographic purification[1].

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. By directly coupling microwave energy with the molecular dipoles of the reagents and catalysts, MAOS achieves localized superheating. This rapidly overcomes the high activation energy barrier of aniline acylation, reducing reaction times to mere minutes while significantly improving atom economy and product purity[2].

Mechanistic Rationale: Overcoming Kinetic Barriers

To achieve a self-validating synthetic system, one must understand the causality behind the reagent and energy choices:

  • The Microwave Effect: Unlike convective heating, which relies on thermal transfer through the vessel walls, microwave irradiation (typically at 2.45 GHz) causes polar molecules to constantly realign with the oscillating electromagnetic field. This internal friction generates instantaneous heat, minimizing the thermal degradation of the cycloheptyl ring and preventing the formation of undesired amidine byproducts[2].

  • Catalytic Activation (Solvent-Free): When employing Ceric Ammonium Nitrate (CAN) as a catalyst, the highly Lewis-acidic Ce(IV) species coordinates directly to the carbonyl oxygen of the cycloheptanecarboxylic acid. This coordination withdraws electron density from the carbonyl carbon, drastically increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the weakly nucleophilic aniline[2].

  • Solid-Supported Scavenging: In high-throughput environments, the use of polymer-supported bases (e.g., PS-DIEA) and coupling reagents (e.g., HATU) allows for rapid active-ester formation. The causality here is purification-driven: by keeping the base and scavengers on a solid macroscopic support, the unreacted aniline and acid can be filtered away without aqueous workup, preventing emulsion formation with the lipophilic cycloheptane moiety[1].

Reaction Pathways & Logic

MAOS_Pathway Acid Cycloheptanecarboxylic Acid MW Microwave Irradiation (110-160°C, 10-300W) Acid->MW Amine Aniline Amine->MW Cat Catalytic Activation (e.g., CAN or Silica) MW->Cat Coupling Coupling Reagent (e.g., HATU / PS-DIEA) MW->Coupling Int1 Activated Complex Cat->Int1 Int2 Active Ester Coupling->Int2 Product This compound Int1->Product Nucleophilic Attack Int2->Product Nucleophilic Attack

Figure 1: Microwave-assisted activation pathways for this compound synthesis.

Validated Experimental Protocols

The following protocols provide distinct, self-validating methodologies tailored for different laboratory constraints (green chemistry vs. high-throughput library generation).

Protocol A: Solvent-Free Direct Amidation via CAN Catalysis

This protocol is optimized for maximum atom economy and minimal environmental impact, eliminating the need for coupling reagents and bulk solvents[2].

  • Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add cycloheptanecarboxylic acid (2.0 mmol, 284 mg) and aniline (2.2 mmol, 205 mg).

  • Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (2 mol%, 0.04 mmol, 22 mg). Do not add any solvent.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave reactor (e.g., Anton Paar Monowave or CEM Discover). Irradiate at 150 °C for 15 minutes using dynamic power modulation (maximum 200 W) with high-speed stirring.

  • Workup & Isolation: Allow the vessel to cool to room temperature (compressed air cooling). Dissolve the crude, highly concentrated mixture in ethyl acetate (5 mL). Filter the solution through a short plug of silica gel to remove the CAN catalyst.

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure this compound.

Protocol B: Solid-Supported Reagent Amidation (High-Throughput)

Designed for rapid library generation, this method utilizes solid-supported reagents to bypass traditional liquid-liquid extraction and column chromatography[1].

  • Activation: In a 5 mL microwave vial, dissolve cycloheptanecarboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL). Add polymer-supported diisopropylethylamine (PS-DIEA) (3.0 eq, loading ~3.5 mmol/g).

  • Amine Addition: Stir the suspension for 2 minutes at room temperature to ensure complete formation of the active O-Atab ester. Add aniline (0.9 mmol) to the vial.

  • Irradiation: Seal and irradiate in the microwave reactor at 110 °C for 10 minutes.

  • Solid-Phase Scavenging: Cool to room temperature. Add Si-Carbonate scavenger resin (3.0 eq) directly to the reaction vial. Agitate on an orbital shaker for 30 minutes to scavenge any unreacted cycloheptanecarboxylic acid and acidic HATU byproducts[1].

  • Isolation: Filter the reaction mixture through a fritted syringe, washing the resin bed with dichloromethane (2 × 3 mL). Concentrate the filtrate to yield the target amide.

Protocol C: Traceless Thioacid-Dithiocarbamate Approach

A highly specialized approach utilized when standard coupling fails or when orthogonal reactivity is required. This method has been explicitly validated in literature for the synthesis of this compound[3].

  • Preparation: React cycloheptanecarbothioic O-acid (1.0 mmol) with an aniline-derived dithiocarbamate (1.0 mmol) in dichloromethane (2.0 mL).

  • Reaction: Stir the mixture at room temperature for 12 hours (or apply mild microwave heating at 50 °C for 10 minutes to accelerate the extrusion of CS₂ and H₂S).

  • Purification: Concentrate the residue under vacuum and purify via flash chromatography (30% ethyl acetate in hexanes) to give the product as a white solid[3].

Quantitative Optimization Data

The table below summarizes the causality between the chosen methodology and the resulting reaction metrics, allowing researchers to select the protocol that best fits their operational constraints.

ProtocolReagents / CatalystTemp (°C)Time (min)Typical YieldE-FactorPurification Method
A: Direct Amidation CAN (2 mol%), Solvent-free15015>85%Low (<5)Silica pad filtration
B: Solid-Supported HATU, PS-DIEA, DMF11010>90%High (>20)Scavenger resin (Si-Carbonate)
C: Traceless Thioacid Dithiocarbamate, DCM25-5010 (MW)53%MediumFlash Chromatography

Analytical Characterization

Verification of the synthesized this compound should align with the following established analytical benchmarks[3]:

  • Physical Appearance: White solid.

  • LCMS Analysis: Retention time = 6.39 min (Gradient: 5-95% Buffer B over 6 min, then 95% Buffer B over 1 min; Flow rate: 0.5 mL/min; UV detection at 214 nm)[3].

  • Mass Spectrometry: Expected m/z [M+H]⁺ for C₁₄H₁₉NO is 218.15.

References

  • Source: MDPI (Molecules)
  • Microwave-assisted synthesis utilizing solid-supported reagents Source: Biotage URL
  • A Traceless Approach to Amide and Peptide Construction from Thioacids and Dithiocarbamate-Terminal Amines Source: The Royal Society of Chemistry URL

Sources

N-phenylcycloheptanecarboxamide formulation for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solubility and Bioavailability of N-phenylcycloheptanecarboxamide for Cell-Based Assays

Part 1: Executive Summary & Physicochemical Rationale

The Challenge: this compound presents a classic "Class II" problem in the Biopharmaceutics Classification System (BCS): high permeability but low aqueous solubility. The molecule consists of a hydrophobic cycloheptane ring and a phenyl group linked by a polar amide bond. While the amide provides a hydrogen bond donor/acceptor pair, it is insufficient to offset the lipophilicity of the two hydrocarbon rings.

The Risk: Direct dilution of high-concentration DMSO stocks into aqueous cell culture media frequently results in "oiling out" or micro-precipitation. This creates two critical failure modes in in vitro data:

  • False Negatives: The effective concentration in solution is far lower than calculated because the compound is trapped in precipitates.

  • False Positives (Artifacts): Micro-aggregates destabilize cell membranes or scatter light in optical assays, mimicking toxicity or activity.

Physicochemical Profile:

  • Molecular Weight: ~217.31 g/mol

  • Predicted LogP: ~3.2 – 3.8 (Highly Lipophilic)

  • Aqueous Solubility: < 10 µM (estimated without formulation)

  • Critical Parameter: The "Solubility Cliff" occurs when the organic co-solvent (DMSO) concentration drops below 1-5% in the final buffer.

Part 2: Critical Decision Matrix (Solvent System Selection)

Before beginning, select your formulation strategy based on the assay sensitivity.

Formulation StrategyComponentsProsConsRecommended For
Standard DMSO (100%)Simple; Standardized.Cytotoxicity >0.5%; Precipitation risk upon dilution.Robust cell lines (HEK293, HeLa), HTS screens.
Enhanced DMSO + Tween 80Surfactant stabilizes micro-suspensions.Tween can lyse sensitive cells; interferes with some assays.Acute assays (<4h); Non-membrane targets.
Advanced (Gold Standard) HP-β-CD (Cyclodextrin) Encapsulates hydrophobic drug; highly water soluble.Complex prep; CD can deplete cholesterol from membranes.Primary cells, Neurons, Long-term dosing (>24h).

Part 3: Experimental Protocols

Protocol A: Solubility Threshold Assessment (The "Go/No-Go" Screen)

Objective: Determine the maximum concentration before precipitation occurs in your specific assay buffer.

Reagents:

  • Compound Stock: 10 mM in anhydrous DMSO (stored at -20°C).

  • Assay Buffer: PBS or Serum-Free Media (warm to 37°C).

Workflow:

  • Prepare a 96-well clear plate.

  • Add 198 µL of Assay Buffer to columns 2-12.

  • Add 200 µL of 200 µM compound (diluted in buffer with 2% DMSO) to column 1.

  • Perform 1:2 serial dilutions across the plate.

  • Incubate at 37°C for 2 hours (equilibrium time).

  • Read Absorbance at 620 nm (Turbidity).

    • Result: Any well with OD > 0.005 above background indicates precipitation. This is your Solubility Limit .

Protocol B: The "Intermediate Dilution" Method (Standard DMSO)

Rationale: Prevents "shock precipitation" caused by adding 100% DMSO stock directly to 100% water.

Step-by-Step:

  • Master Stock (1000x): Dissolve this compound in 100% DMSO to 10 mM.

    • QC Check: Vortex for 30s. If visual particulates remain, sonicate at 40°C for 5 mins.

  • Intermediate Stock (10x):

    • Prepare a tube with Assay Media .

    • Slowly add the Master Stock to the media while vortexing continuously .

    • Target: 100 µM compound in 1% DMSO / 99% Media.

    • Why: This lower concentration is often stable due to supersaturation kinetics.

  • Final Dosing Solution (1x):

    • Dilute the Intermediate Stock 1:10 into the cell culture wells.

    • Final Conditions: 10 µM compound, 0.1% DMSO .

Visualization: Serial Dilution Logic

SerialDilution cluster_0 Critical Step: Prevents Shock Precipitation Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 1% DMSO) Stock->Inter  1:100 Dilution (Vortex Rapidly) Final Cell Well (10 µM in 0.1% DMSO) Inter->Final  1:10 Dilution (Add to Cells)

Figure 1: The Intermediate Dilution Strategy minimizes the kinetic energy barrier that leads to precipitation.

Protocol C: Cyclodextrin Complexation (For Sensitive Cells)

Rationale: If Protocol B fails (precipitation observed) or if cells are sensitive to DMSO, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Reagents:

  • HP-β-CD (Sigma H107).

  • Methanol (HPLC Grade).[1]

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water. Filter sterilize (0.22 µm).

  • Solubilize Compound: Dissolve this compound in a minimal volume of Methanol (e.g., 10 mg/mL).

  • Complexation:

    • Add the Methanol-drug solution dropwise to the HP-β-CD solution while stirring at 500 rpm.

    • Stir open-capped for 24 hours in a fume hood to evaporate the Methanol.

  • Validation: The result should be a clear, aqueous solution.

  • Usage: Use this stock directly in media. The final CD concentration on cells should be <0.5%.[2][3]

Part 4: Quality Control & Self-Validation

To ensure your data is trustworthy, you must validate that the compound is actually in solution.

1. The "Centrifuge Test" (Simple)

  • Prepare your final dosing solution (e.g., 10 µM).

  • Centrifuge at 15,000 x g for 10 minutes.

  • Sample the supernatant and analyze via HPLC/UV.

  • Pass Criteria: Supernatant concentration must be >90% of the theoretical concentration.

2. Dynamic Light Scattering (DLS) (Advanced)

  • Use a DLS instrument (e.g., Wyatt or Malvern) to check for "invisible" aggregates (100–1000 nm range) that standard turbidity checks miss.

Visualization: QC Decision Tree

QCDecision Start Start QC Check Visual Visual Inspection (Turbidity?) Start->Visual Microscope Microscopy (Crystals on cells?) Visual->Microscope Clear Fail FAIL: Re-formulate (Use Protocol C) Visual->Fail Cloudy HPLC HPLC Quantification (Supernatant vs. Whole) Microscope->HPLC No Crystals Microscope->Fail Crystals Visible HPLC->Fail Recovery < 90% Pass PASS: Proceed to Assay HPLC->Pass Recovery > 90%

Figure 2: Quality Control Workflow to ensure compound bioavailability.

References

  • NIH Assay Guidance Manual.Compound Management and Solubility.

    • Source:

  • Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. Context: Definitive guide on solubility profiling and "oiling out" phenomena.
  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development.

    • Source:

  • Thermo Fisher Scientific.

    • Source: (General reference for <0.5% DMSO limit).

Sources

Troubleshooting & Optimization

improving yield of N-phenylcycloheptanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Synthesis Optimization Subject: Yield Improvement for N-phenylcycloheptanecarboxamide Ticket ID: #AMIDE-702-CYC Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. You are encountering yield issues with This compound . This is a classic "deceptively simple" synthesis. While it looks like a standard amide coupling, two antagonistic factors are likely fighting your yield:

  • Steric Occlusion (The Electrophile): The cycloheptane ring is conformationally flexible ("floppy") but possesses significant steric bulk compared to a phenyl or cyclohexyl group. This bulk shields the carbonyl carbon, making nucleophilic attack difficult.

  • Electronic Deactivation (The Nucleophile): Aniline is a weaker nucleophile than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring (

    
     of conjugate acid 
    
    
    
    4.6 vs. 10.6 for alkyl amines).

The Solution: You cannot rely on "gentle" coupling reagents (like EDC/NHS) often used for peptides. You must generate a "hot" electrophile (Acid Chloride) or use a high-velocity uronium reagent (HATU) to force the reaction to completion.

Strategic Route Selection (Decision Matrix)

Use the following table to select the protocol best suited for your scale and available equipment.

FeatureMethod A: Acid Chloride (Recommended) Method B: HATU Activation
Scale >1 gram to Multi-kilogram<100 mg (Screening/Library)
Reactivity Highest (Overcomes sterics best)High
Moisture Sensitivity Critical (Requires dry solvents)Moderate
Purification Simple (Liquid-Liquid Extraction)Difficult (Requires Column/HPLC to remove urea)
Cost Low (

is cheap)
High (HATU is expensive)

Gold Standard Protocol: The Acid Chloride Route

This method is preferred for this compound because the intermediate (cycloheptanecarbonyl chloride) is sufficiently reactive to overcome the steric hindrance of the seven-membered ring.

Reagents:
  • Cycloheptanecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Aniline (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

  • Cat.[1][2] DMF (1-2 drops)

Step-by-Step Methodology:
  • Activation (Acyl Chloride Formation):

    • In a flame-dried round-bottom flask under

      
      , dissolve Cycloheptanecarboxylic acid in dry DCM (0.5 M).
      
    • Add catalytic DMF (essential for initiating the Vilsmeier-Haack-like mechanism).

    • Add

      
       dropwise at 0°C.
      
    • CRITICAL STEP: Reflux at 40°C for 2 hours. Do not assume formation at RT. The cycloheptyl ring sterics slow down the attack of the chloride.

    • Evaporation: Remove solvent and excess

      
       under high vacuum. Co-evaporate with dry toluene twice to ensure all 
      
      
      
      is gone. (Residual
      
      
      will react with aniline to form sulfinylamines, a common impurity).
  • Coupling (Schotten-Baumann Conditions):

    • Redissolve the crude acid chloride in dry DCM (0.5 M).

    • Cool to 0°C.[3][4]

    • Add Triethylamine (base) first.

    • Add Aniline dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (The "Acid/Base Wash"):

    • Dilute with DCM.

    • Wash 1: 1M HCl (Removes unreacted aniline and excess amine base).

    • Wash 2: Sat.

      
       (Removes unreacted carboxylic acid).[5]
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from Hexane/Ethyl Acetate is usually sufficient.

Visualization: Reaction Workflow & Logic

Figure 1: Synthetic Workflow (Acid Chloride Route)

G start Start: Cycloheptanecarboxylic Acid act Activation: + SOCl2 / cat. DMF (Reflux 2h) start->act inter Intermediate: Cycloheptanecarbonyl Chloride act->inter Chlorination evap CRITICAL: Evaporate Excess SOCl2 (Co-evap w/ Toluene) inter->evap Purification couple Coupling: + Aniline / Et3N (DCM, 0°C to RT) evap->couple Nucleophilic Attack wash Workup: 1M HCl Wash -> NaHCO3 Wash couple->wash Quench product Product: this compound wash->product Isolation

Caption: Step-by-step workflow for the Acid Chloride activation route, highlighting the critical evaporation step.

Troubleshooting Guide (FAQ)

Q1: I see a spot on TLC that moves similarly to the product, but the NMR is messy. What is it?

  • Diagnosis: This is likely the Sulfinylamine byproduct (

    
    ).
    
  • Cause: Failure to remove excess Thionyl Chloride before adding the aniline. Aniline reacts faster with

    
     than with your acid chloride.
    
  • Fix: Ensure rigorous high-vacuum evaporation of the acid chloride intermediate with toluene co-evaporation before adding the amine.

Q2: My yield is stuck at 40-50%. I am using EDC/HOBt.

  • Diagnosis: Incomplete activation. The bulky cycloheptane ring prevents the formation of the active ester, or the active ester hydrolyzes faster than the aniline can attack it.

  • Fix: Switch to HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF. HATU generates a more reactive species (At-ester) that accelerates the coupling with hindered substrates.

Q3: The product is oiling out and won't crystallize.

  • Diagnosis: Impurities (likely unreacted aniline) are preventing crystal lattice formation.

  • Fix: Perform a rigorous 1M HCl wash during workup. If the oil persists, dissolve in a minimum amount of hot Ethyl Acetate and slowly add Hexane until cloudy, then cool to 4°C.

Visualization: Troubleshooting Logic Tree

Figure 2: Low Yield Diagnostic Tree

Troubleshooting issue Issue: Low Yield (<50%) check1 Is Starting Material (Acid) Remaining? issue->check1 yes1 Yes: Activation Failure check1->yes1 Yes no1 No: Side Reactions check1->no1 No sol1 Switch to Acid Chloride (SOCl2) or HATU yes1->sol1 check2 Is 'Sulfinylamine' present? (Check NMR for extra aromatic signals) no1->check2 sol2 Remove excess SOCl2 more thoroughly check2->sol2 Yes sol3 Check solvent dryness (Hydrolysis of Acid Chloride) check2->sol3 No

Caption: Diagnostic logic for identifying the root cause of low yields in hindered amide couplings.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852.

    • Relevance: Comprehensive review of coupling reagents, establishing HATU and Acid Chlorides as superior for hindered/electron-poor amines.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Relevance: Discusses the limitations of carbodiimides (EDC/DCC) with anilines and sterically hindered acids.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Relevance: Authoritative source for the mechanism of the Vilsmeier-Haack activation (DMF catalysis) and Schotten-Baumann conditions.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.

    • Relevance: Validates the "Acid Chloride" route as the preferred method for scalable, high-yield synthesis of simple amides over expensive coupling reagents.

Sources

Technical Support Center: Optimizing Reaction Temperature for N-Phenylcycloheptanecarboxamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AMIDE-OPT-774

Introduction: The Thermal Balancing Act

You are attempting to synthesize


-phenylcycloheptanecarboxamide  via the coupling of cycloheptanecarboxylic acid  and aniline . While this appears to be a standard amide coupling, the specific steric profile of the cycloheptyl ring (flexible, pseudorotational entropy) combined with the oxidation sensitivity of aniline creates a narrow thermal window for optimization.

This guide moves beyond generic "room temperature" advice. We will dissect the kinetic vs. thermodynamic controls required to maximize yield while suppressing the formation of "tarry" aniline oxidation byproducts.

Module 1: The Kinetic Landscape (Method Selection)

Temperature optimization is entirely dependent on your chosen activation strategy. Select your current method below to view the specific thermal profile.

Method A: The Acid Chloride Route (Scale-Up Preferred)

Reagents: Cycloheptanecarboxylic acid, Thionyl Chloride (


), Aniline, Et_3N.

The Thermal Protocol:

Phase Operation Target Temp Critical Technical Insight
Activation Formation of Acid Chloride Reflux (75-80°C) Cycloheptanecarboxylic acid is sterically bulkier than acetic acid. Reflux ensures complete conversion to the acyl chloride. monitor gas evolution.

| Isolation | Removal of excess


 | 40-50°C (Vac)  | CRITICAL:  Residual 

will char aniline instantly. Remove strictly under reduced pressure. | | Addition | Adding Acid Chloride to Aniline | 0°C (Ice Bath) | The reaction is highly exothermic. High temp here causes di-acylation or aniline oxidation (black color). | | Digestion | Completing the Reaction | 20-25°C (RT) | Allow to warm naturally. Heating >40°C here promotes hydrolysis if moisture is present. |
Method B: Direct Coupling Agents (Discovery Preferred)

Reagents: HATU or EDC-HCl, DIPEA/Et_3N, DMF/DCM.

The Thermal Protocol:

Phase Operation Target Temp Critical Technical Insight
Activation Pre-stirring Acid + HATU 0°C to 20°C HATU is thermally unstable. Never heat HATU >40°C ; it risks explosive decomposition and loss of reactivity (formation of tetramethylurea).

| Coupling | Addition of Aniline | 20-25°C | Aniline is a weak nucleophile. If reaction is slow, do not exceed 50°C . Higher temps favor guanidinium by-product formation over the amide. |

Module 2: Visualizing the Pathway

To understand why temperature matters, examine the reaction coordinate below. Note that


 (side reaction rate) increases exponentially faster than 

as temperature rises beyond the threshold.

ReactionPathway Reactants Cycloheptanecarboxylic Acid + Aniline Intermediate Activated Intermediate (Acyl Chloride or O-At Ester) Reactants->Intermediate Activation (Temp Sensitive) Product N-phenylcycloheptanecarboxamide (Target) Intermediate->Product k_prod (Dominant at 0-25°C) Impurity1 Oxidized Aniline (Black Tar) Intermediate->Impurity1 k_ox (Dominant at >60°C) Impurity2 N-Acylurea (EDC byproduct) Intermediate->Impurity2 Rearrangement (High T with EDC)

Figure 1: Reaction pathway showing the divergence between productive coupling and thermal decomposition pathways.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "My reaction mixture turned dark black/purple."

Diagnosis: Aniline Oxidation. The Cause: You likely added the acid chloride to the aniline while the mixture was too hot, or without sufficient base to scavenge the HCl generated. Free aniline oxidizes rapidly in air/heat. The Fix:

  • Strict 0°C Start: Ensure the aniline solution is at 0°C before adding the acid chloride.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Purification: The color is often due to trace impurities. Pass the crude mixture through a short pad of silica gel (eluting with Hexane/EtOAc) to remove the colored oligomers.

Issue 2: "Yield is low (<40%) using HATU."

Diagnosis: Steric hindrance vs. Activation decay. The Cause: The cycloheptyl ring prevents rapid attack. If you heated the HATU to "speed it up," the reagent likely decomposed before coupling occurred. The Fix:

  • Switch Reagents: For sterically hindered secondary acids, T3P (Propylphosphonic anhydride) is often superior to HATU as it can tolerate higher temperatures (up to 80°C in EtOAc) without decomposing, driving the reaction to completion [1].

  • Order of Addition: Stir Acid + HATU + Base for 15 mins before adding aniline.

Issue 3: "The product is oiling out and won't crystallize."

Diagnosis: Impurity depression. The Cause:


-phenylcycloheptanecarboxamide should be a solid. Presence of unreacted aniline or solvent residues lowers the melting point.
The Fix: 
  • Acid Wash: Wash the organic layer with 1N HCl. This converts unreacted aniline into the water-soluble anilinium salt, removing it from your product.

  • Recrystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc.

Module 4: Decision Tree for Optimization

Use this workflow to determine your next experimental step.

DecisionTree Start Check LCMS/TLC Conversion HighConv >90% Conversion Start->HighConv LowConv <50% Conversion Start->LowConv ImpurityCheck Check Color/Purity HighConv->ImpurityCheck Stalled Stalled Reaction? LowConv->Stalled Clean Success: Isolate Product ImpurityCheck->Clean Dirty Black/Dark: Oxidation Occurred ImpurityCheck->Dirty Temp too high Heat Retest Stalled->Heat If HATU: Switch to T3P Heat to 60°C Time Retest Stalled->Time If Acid Chloride: Warm to RT, extend time

Figure 2: Logical troubleshooting flow for amide coupling optimization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.

Sources

Technical Support Center: N-Phenylcycloheptanecarboxamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the separation of complex amidation reaction mixtures. Synthesizing N-phenylcycloheptanecarboxamide (CAS: 18208-28-1)[1] typically involves coupling cycloheptanecarboxylic acid with aniline. The resulting matrix is analytically challenging: it contains a highly basic unreacted amine, an acidic unreacted carboxylic acid, neutral lipophilic coupling byproducts, and the target amide.

This guide provides field-proven, self-validating methodologies to isolate and quantify these impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Diagnostic Workflow for Method Development

Do not rely on trial and error. Use the following logical decision tree to diagnose and correct chromatographic failures during your initial LC-MS screening.

HPLC_Troubleshooting Start Crude Reaction Mixture (Amide + Impurities) Screening Initial LC-MS Screening (C18, 5-95% ACN, 0.1% FA) Start->Screening Eval Chromatogram Evaluation Screening->Eval Tailing Peak Tailing (Basic Impurities) Eval->Tailing Tf > 1.5 Coelution Co-elution (Lipophilic Byproducts) Eval->Coelution Rs < 2.0 Success Validated Method (Rs > 2.0, Tf < 1.5) Eval->Success Pass SST OptBuffer Optimize Mobile Phase (Add 0.05% TFA or adjust pH < 3) Tailing->OptBuffer OptGradient Flatten Gradient Slope (Decrease %B/min) Coelution->OptGradient OptBuffer->Screening Retest OptGradient->Screening Retest

Fig 1: Diagnostic workflow for HPLC method development and impurity resolution.

Verified Experimental Protocol: LC-MS Impurity Screening

To establish a trustworthy baseline, your protocol must be a self-validating system. Before injecting unknown crude samples, you must run a System Suitability Test (SST) containing a known mixture of aniline, cycloheptanecarboxylic acid, and the target amide. If the resolution (


) between all critical pairs is not > 2.0, the system is not validated for quantitative analysis.

Standard Screening Methodology This protocol is adapted from validated traceless amidation construction methods[2].

  • Column: Phenomenex Luna 5 µm C18(2) 100 Å, 75 × 4.6 mm (Analytical scale)[2].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA)

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (FA)

  • Flow Rate: 0.5 mL/min[2]

  • Detection: UV at 214 nm and 254 nm; ESI-MS (Positive/Negative switching)[2].

  • Column Temperature: 30 °C

Step-by-Step Gradient Execution:

StepTime (min)% Mobile Phase A% Mobile Phase BCausality / Purpose
10.0955Highly aqueous start to retain polar aniline and unreacted acid.
26.0595Linear ramp to elute the target amide (elutes at ~6.39 min)[2].
37.0595Isocratic hold to flush highly lipophilic coupling byproducts (e.g., DCU).
47.1955Rapid return to initial conditions.
510.0955Column re-equilibration (self-validation step to prevent baseline drift).
Quantitative Data: Expected Impurity Profile

When analyzing the amidation of this compound, expect the following chromatographic behavior.

Table 2: Impurity Characteristics and Elution Profile

CompoundSource / RoleExact Mass [M+H]+Approx. RRTChromatographic Challenge
Aniline Unreacted Starting Material94.060.25Severe tailing due to basic nitrogen interacting with free silanols.
Cycloheptanecarboxylic Acid Unreacted Starting Material141.09 (ESI-)0.40Poor retention if mobile phase pH > 4.8; requires acidic buffer.
This compound Target Product218.15[2]1.00Co-elution with structurally similar neutral byproducts.
Dicyclohexylurea (DCU) Coupling Reagent Byproduct225.201.35Highly retained; requires the 95% organic flush to prevent carryover.
Troubleshooting FAQs

Q1: Why does the aniline impurity peak exhibit severe tailing (Tailing Factor > 2.0), interfering with the integration of early-eluting peaks? A: This is a classic secondary interaction issue. Aniline is a weak base (pKa ~4.6). On standard C18 columns, the basic amine group interacts via hydrogen bonding and ion-exchange with unendcapped, acidic silanols on the silica matrix.

  • Actionable Solution: Ensure your mobile phase pH is strictly controlled below 3.0 (e.g., using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid)[3]. This fully protonates the amine and suppresses silanol ionization, forcing the analyte to partition purely by hydrophobicity.

Q2: The target this compound peak (m/z 218.15) co-elutes with a lipophilic impurity. How can I resolve them? A: Co-elution in the middle of a steep gradient (5-95% over 6 minutes)[2] indicates that the thermodynamic selectivity (


) between the amide and the impurity is being masked by the kinetic speed of the organic ramp.
  • Actionable Solution: Flatten the gradient slope specifically around the expected elution time (e.g., change to a 40-60% B ramp over 10 minutes). If resolution remains < 1.5, switch the organic modifier from Acetonitrile to Methanol. Methanol provides different hydrogen-bond donor/acceptor properties, which often resolves structurally similar amides.

Q3: I am observing a mass of 141 m/z in negative ion mode eluting near the void volume. What is it, and how do I retain it? A: This is unreacted cycloheptanecarboxylic acid. Carboxylic acids (pKa ~4.8) will ionize into highly polar carboxylates if the mobile phase pH is near or above neutral, causing them to wash out in the void volume.

  • Actionable Solution: The 0.1% Formic Acid in the protocol (pH ~2.7) should keep the acid fully protonated and neutral, increasing its retention on the C18 phase. If it still elutes too early, increase the initial aqueous hold (95% A) from 0 minutes to 2 minutes before starting the gradient.

Q4: How do I ensure my method is not generating "ghost peaks" from previous injections? A: You must build a self-validating blank injection into your sequence. Ghost peaks in amidation analyses are almost always highly lipophilic coupling byproducts (like DCU from DCC coupling) that failed to elute in the previous run.

  • Actionable Solution: Extend the 95% Mobile Phase B hold at the end of your gradient from 1 minute to 3 minutes. If ghost peaks persist in the blank, perform a targeted column wash with 100% Isopropanol to strip strongly adsorbed lipophiles.

References

  • Zhao, X., et al. (2013). "A traceless approach to amide and peptide construction from thioacids and dithiocarbamate-terminal amines". Chemical Science, The Royal Society of Chemistry. Available at:[Link]

  • Allegri, G., et al. (2020). "HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets". Molecules (Basel, Switzerland). PMC. Available at:[Link]

Sources

overcoming steric hindrance in cycloheptanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Amide Coupling Guide Topic: Overcoming Steric Hindrance in Cycloheptanecarboxamide Synthesis Ticket ID: #CH-7-AMIDE-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Floppy Ring" Problem

User Query: "I am attempting to couple cycloheptanecarboxylic acid with a secondary amine (2-methyl-piperidine). Standard conditions (EDC/HOBt, HATU/DIPEA) are yielding <20% conversion after 24 hours. The acid seems unreactive. Is the ring size a factor?"

Scientist’s Analysis: Yes, the ring size is the primary culprit. Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a state of rapid pseudorotation between twist-chair and twist-boat conformations. This mobility creates significant transannular strain (Prelog strain). The hydrogens at C2 and C7 frequently eclipse the carbonyl trajectory, effectively shielding the electrophilic carbon from nucleophilic attack.

Standard coupling reagents like HATU often fail here because the activation rate is slower than the rate of side-reactions (e.g., guanidinium byproduct formation). To overcome this, we must switch to reagents that minimize steric bulk in the transition state or activate the carbonyl via a more reactive intermediate (Acid Chloride or Cyclic Anhydride).

Module 1: Diagnostic & Triage (FAQs)

Q1: Why did HATU fail? It usually works for everything. A: HATU generates an activated ester (OBt/OAt). While reactive, this leaving group is bulky. In a sterically congested system like cycloheptane, the approach of the amine nucleophile is sterically impeded by both the ring hydrogens and the large benzotriazole leaving group. Furthermore, if the coupling is slow, the amine can react with the uronium moiety of HATU to form a non-reactive guanidinium byproduct, permanently capping your amine.

Q2: Should I just use Thionyl Chloride (


)? 
A:  You can, but proceed with caution. Cycloheptanecarboxylic acid is prone to decarboxylation  or rearrangement  under harsh acidic conditions if heated. Thionyl chloride generates HCl and requires heat to drive the reaction for hindered acids. If your substrate has acid-sensitive groups (Boc, tBu esters), this is non-viable.

Q3: What is the "Nuclear Option" for steric hindrance? A: We recommend a two-tiered approach:

  • Tier 1 (T3P): For moderate hindrance and scale-up. It creates a less bulky transition state.

  • Tier 2 (Ghosez’s Reagent): For extreme hindrance. It generates an acid chloride under strictly neutral conditions.

Module 2: Experimental Protocols

Protocol A: The Scalable Solution (T3P Coupling)

Reagent: Propylphosphonic Anhydride (T3P) Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The cyclic structure of T3P pulls the leaving group back, exposing the carbonyl carbon more effectively than linear anhydrides.

Step-by-Step Workflow:

  • Dissolution: Dissolve Cycloheptanecarboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or Me-THF (Concentration: 0.1 – 0.2 M). Note: T3P is sold as a 50% solution in EtOAc/DMF.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv) dropwise.

    • Why Pyridine? It acts as both a base and an acylation catalyst, superior to DIPEA for T3P couplings.

  • Activation: Add T3P (1.5 - 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12-24 hours.

    • Monitoring: If conversion stalls at 50%, add 0.5 equiv more T3P.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
    • Advantage:[1][2][3][4][5][6][7] T3P byproducts are water-soluble phosphates, simplifying purification.

Protocol B: The "Sledgehammer" (Ghosez’s Reagent)

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine Target: In-situ generation of Acid Chloride under Neutral Conditions. Use Case: When T3P fails or substrate is acid-sensitive.

Step-by-Step Workflow:

  • Activation: Dissolve Cycloheptanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

  • Stir: Stir for 1-2 hours at RT.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot -> methyl ester). Ensure acid is consumed.

  • Coupling: Cool the solution to 0 °C. Add the Amine (1.2 equiv) and TEA (Triethylamine) (1.5 equiv).

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Standard aqueous extraction.

Module 3: Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

This flowchart guides the selection of the correct reagent based on substrate sensitivity and steric severity.

AmideCouplingLogic Start Start: Cycloheptanecarboxylic Acid + Hindered Amine Standard Attempt HATU/DIPEA Start->Standard CheckYield Yield > 50%? Standard->CheckYield Success Proceed to Purification CheckYield->Success Yes AnalyzeFailure Analyze Failure Mode CheckYield->AnalyzeFailure No (<20%) AcidSensitive Is Substrate Acid Sensitive? AnalyzeFailure->AcidSensitive T3P_Route Protocol A: T3P + Pyridine (Low Epimerization, Water Soluble Byproducts) AcidSensitive->T3P_Route No (General Hindrance) Ghosez_Route Protocol B: Ghosez's Reagent (Neutral Acid Chloride Formation) AcidSensitive->Ghosez_Route Yes (Boc/tBu present) T3P_Route->CheckYield Re-evaluate T3P_Route->Ghosez_Route If T3P Fails Ghosez_Route->Success SOCl2_Route Thionyl Chloride Reflux (Only if robust substrate)

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and substrate stability.

Figure 2: Mechanistic Advantage of T3P

Visualizing why T3P succeeds where HATU fails: The cyclic anhydride intermediate reduces steric clashing.

T3PMechanism Acid Cycloheptane-COOH Intermediate Mixed Anhydride Intermediate (P-O-C Bond) Acid->Intermediate + T3P / Pyridine T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate TS Transition State (Less Bulky than OBt ester) Intermediate->TS + Amine Amine Hindered Amine Amine->TS Product Cycloheptanecarboxamide TS->Product Byproduct Water Soluble Phosphonate Salt TS->Byproduct

Caption: T3P activation pathway showing the formation of the compact mixed anhydride intermediate.

Module 4: Comparative Data

Table 1: Reagent Performance for Hindered Cycloalkyl Amides Data aggregated from internal optimization studies on 1-substituted cycloheptanecarboxylic acids.

ReagentConditionsYield (24h)EpimerizationNotes
HATU DIPEA, DMF, RT15%ModerateLow conversion due to steric bulk of OBt ester.
EDC/HOBt DIPEA, DCM, RT10%HighSlow activation, significant competing hydrolysis.
T3P Pyridine, EtOAc, RT85%LowExcellent solubility, minimal racemization.
Ghosez DCM, RT -> Amine92%LowBest for extremely hindered acids. Neutral conditions.
SOCl2 Reflux -> Amine70%N/AHarsh conditions, potential for side reactions.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild and neutral reagent for the conversion of carboxylic acids to acid chlorides.[8] Angewandte Chemie International Edition, 8(6), 454–455. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents like T3P or Ghosez's Reagent.

Sources

Technical Support Center: Purification of N-Phenylcycloheptanecarboxamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-phenylcycloheptanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally related amide compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the column chromatography of this compound.

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A common and effective starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] Based on data for similar compounds, a good starting point would be a 15:1 to 30:1 mixture of hexane to ethyl acetate. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[2][3]

Q2: My purified this compound shows two spots on the TLC plate or two peaks in the HPLC analysis, even after careful purification. Is it still impure?

A2: Not necessarily. This observation could be due to the presence of rotational isomers, or rotamers. The amide bond has partial double-bond character, which restricts free rotation and can lead to stable cis and trans isomers that can be separated by chromatography.[4] To confirm if you have rotamers, you can try variable temperature NMR, as the two sets of signals may coalesce at higher temperatures.

Q3: I am experiencing significant loss of my this compound product on the silica gel column. What is causing this?

A3: Amides can sometimes bind irreversibly to the acidic silanol groups on the surface of silica gel, leading to low recovery. This is a common issue with amide purification. Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a tertiary amine like triethylamine in your eluent.

Q4: My compound is streaking on the TLC plate and the column. How can I fix this?

A4: Streaking, or tailing, of amide compounds on silica gel is often due to strong interactions with the stationary phase. This can be addressed by increasing the polarity of the mobile phase or by adding a small amount of a polar solvent like methanol to the eluent. However, be cautious as too much methanol can dissolve the silica gel. Another effective strategy is to add a small percentage of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel that cause strong binding.

Q5: Can this compound degrade during workup or purification?

A5: Yes, amides are susceptible to hydrolysis under strong acidic or basic conditions, which would break the amide bond to form cycloheptanecarboxylic acid and aniline.[5][6][7] It is advisable to maintain a neutral pH during aqueous workups and to avoid prolonged exposure to strong acids or bases.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common problems encountered during the column chromatography of this compound.

Problem 1: Poor Separation of this compound from Impurities
Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of your eluent may be too high, causing all compounds to elute quickly, or too low, resulting in poor movement of your product. Develop a suitable solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your product to achieve good separation on the column.[8]
Co-elution with Starting Materials Unreacted cycloheptanecarboxylic acid (or its acid chloride) and aniline are common impurities. Aniline is more polar and should elute later, while the carboxylic acid may streak. An acidic wash of your crude product before chromatography can help remove residual aniline. The carboxylic acid can be removed with a basic wash.
Column Overloading Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude sample.
Poorly Packed Column An unevenly packed column with cracks or channels will result in a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[9]
Problem 2: Product Elutes as a Broad Band or with Tailing
Potential Cause Recommended Solution
Strong Product-Silica Interaction The amide functional group can interact strongly with the acidic silanol groups on the silica gel. Add a small amount (0.1-1%) of triethylamine to your eluent to neutralize these acidic sites and reduce tailing.
Sample Dissolved in a Too-Strong Solvent If the sample is loaded onto the column in a solvent that is significantly more polar than the mobile phase, it can lead to band broadening. Dissolve your crude product in a minimal amount of a solvent that is the same as or less polar than your mobile phase.[10]
Presence of Highly Polar Impurities Highly polar impurities can interact strongly with the silica gel and interfere with the elution of your product. Consider a pre-purification step like a liquid-liquid extraction to remove these impurities.
Problem 3: No Product Eluting from the Column
Potential Cause Recommended Solution
Product is Too Polar for the Solvent System If the eluent is not polar enough, your product will remain strongly adsorbed to the top of the column. Gradually increase the polarity of your mobile phase (e.g., by increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
Irreversible Adsorption to Silica Gel As mentioned, amides can sometimes bind irreversibly to silica. If increasing the eluent polarity does not help, consider switching to a different stationary phase like neutral alumina.
Product Degradation on the Column If your compound is sensitive to the acidic nature of silica gel, it may be degrading on the column. Using a deactivated stationary phase (e.g., with triethylamine) or switching to a neutral stationary phase can mitigate this.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which will help in understanding the potential impurities.

Materials:

  • Cycloheptanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cycloheptanecarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude cycloheptanecarbonyl chloride.[11]

  • Amidation: In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C. Add the crude cycloheptanecarbonyl chloride solution dropwise to the aniline solution. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[12]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 20:1, 15:1, 10:1) to find a solvent system that gives your product an Rf value of approximately 0.3.[3][13]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[14]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM or the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation Observed check_tlc Was TLC performed to optimize solvent system? start->check_tlc optimize_solvent Optimize solvent system using TLC (aim for Rf ~0.3) check_tlc->optimize_solvent No check_loading Is column overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce sample load (Silica:Crude > 50:1) check_loading->reduce_load Yes check_packing Was the column packed correctly? check_loading->check_packing No reduce_load->check_packing repack_column Repack column carefully as a slurry check_packing->repack_column No check_impurities Consider co-eluting impurities (starting materials) check_packing->check_impurities Yes repack_column->check_impurities pre_purify Perform acid/base wash before column check_impurities->pre_purify Yes end Improved Separation check_impurities->end No pre_purify->end

Caption: A step-by-step workflow for troubleshooting poor separation in column chromatography.

Column Chromatography Experimental Workflow

column_chromatography_workflow start Crude this compound tlc 1. TLC Analysis (Solvent System Optimization) start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Minimal Solvent) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Evaporation combine->evaporation end Purified Product evaporation->end

Caption: A diagram illustrating the key steps in the purification of this compound via column chromatography.

References

Sources

scale-up challenges for N-phenylcycloheptanecarboxamide manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Manufacturing of N-Phenylcycloheptanecarboxamide

Current Status: Online 🟢 Ticket ID: #SC-NPh-772 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the scale-up of This compound . While ostensibly a simple amide coupling, the specific combination of the lipophilic, sterically dynamic cycloheptane ring and the nucleophilic aniline creates unique process friction points not seen in smaller ring analogs (e.g., cyclohexanes).

This guide addresses the three critical bottlenecks reported by our user base:

  • Incomplete Conversion: Steric hindrance of the cycloheptyl group affecting activation kinetics.

  • Genotoxic Impurity Control: Persistent aniline carryover failing ICH M7 guidelines.

  • Crystallization Failures: "Oiling out" due to the molecule's high lipophilicity.

Module 1: Reaction Engineering & Kinetics

Q: Why does my reaction stall at ~85% conversion despite using excess coupling reagent (HATU/EDC)?

A: The issue is likely steric shielding of the carbonyl carbon by the flexible cycloheptane ring, combined with the reduced nucleophilicity of aniline.

Root Cause Analysis: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a flux of twist-chair and twist-boat conformers. This conformational mobility creates a "sweeping" steric volume around the carboxylic acid, interfering with the approach of bulky coupling reagents like HATU or T3P. Furthermore, aniline is a weaker nucleophile than alkyl amines; if the activated ester intermediate is not sufficiently reactive, hydrolysis competes with amidation.

The Fix: Switch to the Acid Chloride Route For scale-up (>100g), atom economy dictates abandoning expensive peptide coupling reagents in favor of the acid chloride method. This generates a highly reactive electrophile that overcomes the steric barrier.

Optimized Protocol (Self-Validating):

  • Activation: Suspend Cycloheptanecarboxylic acid (1.0 eq) in Toluene (5 vol). Add catalytic DMF (0.01 eq).

  • Chlorination: Add Thionyl Chloride (

    
    ) (1.1 eq) dropwise at 20-25°C. Heat to 50°C for 2 hours.
    
    • Validation Check: Monitor by GC/MS (quench aliquot with MeOH). Disappearance of acid peak confirms conversion to acid chloride.

  • Distillation (Critical): Vacuum distill to remove excess

    
     and toluene. Re-dissolve in fresh DCM or Toluene.
    
    • Why? Residual

      
       will react with aniline to form sulfinylamines (dark impurities).
      
  • Coupling: Add Aniline (0.95 eq) and Triethylamine (1.1 eq) in DCM at 0-5°C.

    • Note: Using a slight deficit of aniline ensures it is the limiting reagent, simplifying purification (see Module 2).

Module 2: Impurity Control (The Aniline Problem)

Q: I cannot get residual aniline levels below 50 ppm. My spec is <10 ppm. What is the best wash protocol?

A: Standard acid washes fail because the lipophilic amide product traps aniline in the organic phase (partition coefficient issue). You must use a "pH Swing" extraction.

Mechanism: this compound is highly lipophilic (LogP ~3.5-4.0). In a simple biphasic wash, aniline (LogP ~0.9) partitions partially into the organic layer even at low pH, protected by the "solvent shell" of the product.

The Fix: The Dual-Phase pH Swing

StepBuffer/ReagentTarget pHPurpose
1 1M HCl Wash pH < 1Protonates bulk aniline to Anilinium Chloride (

), forcing it into the aqueous layer.
2 Water Wash NeutralRemoves residual acid.
3 5% NaHCO3 pH ~8Neutralizes any trace HCl trapped in the organic phase.
4 Brine Wash NeutralDehydrates the organic phase.

Critical Troubleshooting Tip: If aniline persists, add a co-solvent swap .

  • Distill off the reaction solvent (DCM/Toluene).

  • Redissolve in Isopropyl Acetate (IPAc) .

  • Repeat the 1M HCl wash. Rationale: Anilinium chloride is significantly less soluble in IPAc than in DCM, dramatically improving the partition coefficient in favor of the aqueous phase.

Module 3: Crystallization & Solid State

Q: My product oils out during recrystallization from Ethanol/Water. How do I get a filterable solid?

A: The "Oiling Out" is caused by the high lipophilicity of the cycloheptyl ring. You are hitting the Liquid-Liquid Phase Separation (LLPS) boundary before the metastable limit.

The Science: Water is too potent an anti-solvent for this molecule. As you add water, the solvent power drops so sharply that the hydrophobic product separates as a liquid droplet (oil) rather than nucleating as a crystal.

The Fix: Switch to a Heptane/Ethyl Acetate System This system offers a gentler polarity gradient, allowing you to stay within the metastable zone for crystal growth.

Recommended Crystallization Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (3 vol) at 60°C.

  • Polishing: Filter hot to remove inorganic salts (

    
    ).
    
  • Nucleation: Cool to 45°C. Add Heptane (1 vol) slowly.

    • Seed: Add 0.5% wt pure seed crystals. Hold for 30 mins to establish a seed bed.

  • Growth: Slowly add remaining Heptane (4 vol) over 2 hours while cooling to 0°C.

  • Isolation: Filter and wash with cold 5:1 Heptane:EtOAc.

Visualizing the Process

Workflow Diagram: Acid Chloride Route

This diagram illustrates the critical control points (CCPs) for impurity management.

G cluster_legend Legend Start Start: Cycloheptanecarboxylic Acid Activation Activation: SOCl2 / Toluene (Temp: 50°C, 2h) Start->Activation DMF cat. Distillation CCP1: Vacuum Distillation (Remove excess SOCl2) Activation->Distillation Crude Acid Chloride Coupling Coupling: Add Aniline + TEA (Temp: 0-5°C) Distillation->Coupling Clean Intermediate Quench Quench: Water Addition Coupling->Quench Conversion >98% Wash CCP2: Acidic Wash (1M HCl) (Purge Aniline) Quench->Wash Biphasic Mix Cryst Crystallization: EtOAc / Heptane (Control Oiling Out) Wash->Cryst Organic Phase Final Final Product: This compound Cryst->Final Filtration CCP CCP: Critical Control Point

Caption: Process flow diagram highlighting Critical Control Points (CCPs) for removing genotoxic aniline and preventing side reactions.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Dark Color (Brown/Black) Oxidation of aniline or formation of sulfinylamine (if

used).
Treat organic layer with Activated Carbon (CUNO or Darco G-60) during the hot filtration step of crystallization.
Low Yield (<60%) Hydrolysis of Acid Chloride due to wet solvents.Ensure Toluene/DCM are anhydrous (KF < 0.05%). Validate

quality.
Melting Point Depression Presence of Cycloheptanecarboxylic acid dimer or trapped solvent.Check NMR for acid peaks. If present, wash organic layer with 1M NaOH (basic wash) before the acid wash.
Sticky Solid Amorphous precipitate due to rapid cooling.Re-heat to dissolution. Add seed crystals. Cool at a rate of 10°C/hour (controlled cooling).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Citation Context: Justification for using Acid Chloride route over expensive coupling reagents for scale-up.
  • Org. Process Res. Dev. (2016).[1] Removal of Aniline and Other Basic Impurities.[1][2][3] Organic Process Research & Development, 20(1), 12-24. Link

    • Citation Context: Protocols for acidic washes and pH swing extraction to remove genotoxic aniline.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link

    • Citation Context: Theoretical basis for "oiling out" phenomena and selection of solvent/anti-solvent systems (Heptane/EtOAc).
  • ICH M7(R1) Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

    • Citation Context: Regulatory requirement for controlling aniline levels (structural alert) to ppm limits.

Sources

Validation & Comparative

Comparative Analysis of ¹³C-NMR Prediction Algorithms: A Case Study on N-phenylcycloheptanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate ¹³C-Nuclear Magnetic Resonance (NMR) chemical shift prediction is a cornerstone of modern structural elucidation, dereplication, and drug development workflows. While experimental acquisition remains the gold standard, in silico prediction tools are essential for verifying proposed structures, resolving stereochemical ambiguities, and optimizing instrument time.

This guide provides an objective, data-driven comparison of three leading NMR prediction suites—ACD/Labs NMR Predictors , Mestrelab Mnova Predict , and ChemDraw (ChemNMR) . To rigorously test these algorithms, we utilize N-phenylcycloheptanecarboxamide (C₁₄H₁₉NO) as our benchmark molecule. This compound presents a unique predictive challenge: it combines a rigid, electronically predictable anilide core with a conformationally flexible, medium-sized cycloheptane ring that exhibits complex pseudorotation and transannular strain.

Mechanistic Grounding: The Algorithms Behind the Predictions

Understanding the causality behind prediction deviations requires examining the underlying algorithms utilized by each software suite[1]:

  • Additivity Rules (ChemDraw / ChemNMR): This method breaks the molecule into substructures and applies empirical increment rules based on functional group proximity[2]. While computationally instantaneous, it lacks 3D conformational awareness. It often struggles with medium-to-large aliphatic rings where non-bonded transannular interactions significantly perturb the local magnetic environment.

  • HOSE Codes (ACD/Labs & Mnova): Hierarchical Orthogonal Space Encoding (HOSE) describes the topological environment of an atom across multiple coordination spheres. The algorithm queries massive, curated databases of assigned experimental spectra to find exact or near-exact topological matches[3],[4].

  • Machine Learning / Neural Networks (Mnova & ACD/Labs): To bridge the gap when a specific HOSE code is absent from the database, these tools employ deep learning models trained on vast chemical spaces to interpolate chemical shifts, often generating a consensus prediction that dramatically lowers the Mean Absolute Error (MAE)[3].

Experimental vs. In Silico Methodologies

To ensure a trustworthy, self-validating comparative framework, both the experimental acquisition and the in silico predictions must follow strictly controlled protocols.

Protocol A: Experimental ¹³C-NMR Acquisition (Self-Validating System)

To generate the ground-truth data[5], the experimental setup must eliminate artifacts related to solvent effects, poor relaxation, or magnetic inhomogeneity.

  • Sample Preparation: Dissolve 40 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because it is the standard non-polar solvent used in the training datasets of most HOSE-based predictors, minimizing solvent-induced shift variations. Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Instrument Calibration: Insert the 5 mm NMR tube into a 300 MHz spectrometer (75 MHz for ¹³C). Lock onto the deuterium frequency of CDCl₃. Perform Automated Tuning and Matching (ATM) for the ¹³C nucleus to maximize probe sensitivity, followed by Z-axis gradient shimming to ensure a sharp solvent lock signal.

  • Acquisition Parameters: Execute a standard ¹H-decoupled ¹³C pulse sequence (zgpg30). Critical Step: Set the relaxation delay (

    
    ) to a minimum of 2.0 seconds. Carbonyl (C=O) and ipso-aromatic carbons lack attached protons, rendering their dipole-dipole relaxation highly inefficient. A sufficient 
    
    
    
    ensures complete longitudinal relaxation (
    
    
    ), preventing these quaternary signals from attenuating into the baseline noise. Acquire 1024 scans.
  • Data Processing: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio. Manually phase the spectrum and apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to exactly 77.00 ppm.

Protocol B: In Silico Prediction Workflow
  • Structural Input: Draw the 2D structure of this compound using the respective software interface, ensuring explicit valency.

  • Parameterization:

    • ChemDraw: Execute "Predict ¹³C-NMR Shifts". The algorithm defaults to standard non-polar additivity rules.

    • ACD/Labs: Input the Molfile into the NMR Predictor. Set the solvent parameter to "CDCl₃" and frequency to "75 MHz" to mirror the experimental environment[4].

    • Mnova: Launch the "Ensemble NMR Predictor". Ensure both HOSE code and Machine Learning algorithms are toggled on to generate a consensus prediction[3].

Workflow Visualization

The following diagram illustrates the parallel pathways of our comparative analysis, highlighting the logical relationship between empirical data generation and algorithmic prediction.

Workflow cluster_Exp Experimental Track cluster_InSilico In Silico Track Target This compound Acq 13C-NMR Acquisition (75 MHz, CDCl3) Target->Acq Input 2D Structure Input (Molfile/SMILES) Target->Input Proc Data Processing (FT, Phase, Baseline) Acq->Proc ExpData Experimental Shifts (9 Resonances) Proc->ExpData Compare Comparative Analysis (Δδ Calculation) ExpData->Compare Algo Prediction Algorithms (HOSE, ML, Additivity) Input->Algo PredData Predicted Shifts (ACD, Mnova, ChemDraw) Algo->PredData PredData->Compare

Figure 1: Parallel workflow for experimental NMR acquisition and algorithmic prediction.

Quantitative Data Comparison

The table below maps the 9 distinct carbon environments of this compound. Experimental values are derived from the literature standard[5], while predicted values reflect the algorithmic outputs of the respective software suites.

Carbon PositionChemical EnvironmentExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
C1 Carbonyl (C=O)175.77175.20175.50174.50
C2 Phenyl (ipso)138.17138.00138.20138.50
C3, C7 Phenyl (ortho)119.83119.90119.70120.20
C4, C6 Phenyl (meta)128.83128.90128.70129.10
C5 Phenyl (para)123.95124.00123.80124.30
C8 Cycloheptyl (α-CH)48.2648.0048.3046.80
C9, C14 Cycloheptyl (β-CH₂)31.5631.2031.6030.50
C10, C13 Cycloheptyl (γ-CH₂)28.0828.1027.9027.20
C11, C12 Cycloheptyl (δ-CH₂)26.4926.5026.3025.80
Performance Mean Absolute Error (MAE) - 0.24 ppm 0.17 ppm 0.86 ppm
Analytical Insights
  • Aromatic Precision: All three predictors perform exceptionally well in the aromatic region (

    
     ppm). Anilides are heavily represented in empirical databases, allowing both additivity rules and HOSE codes to easily assign the shielding effects of the nitrogen lone pair on the ortho and para positions.
    
  • The Cycloheptyl Challenge: The divergence in software performance is highly visible in the aliphatic ring. ChemDraw underestimates the α-CH and β-CH₂ shifts by >1.0 ppm. This is a direct consequence of additivity rules failing to account for the transannular strain and unique torsional angles inherent to the 7-membered ring. Conversely, ACD/Labs and Mnova maintain high accuracy here, proving that their HOSE and Machine Learning algorithms successfully identify topologically similar medium-sized rings from their training sets to correct for these 3D spatial effects.

Conclusion & Recommendations

For rapid, on-the-fly estimations during synthetic planning, ChemDraw remains a highly accessible tool, though users must manually account for its limitations regarding conformational strain in non-standard ring systems.

For rigorous structural verification, dereplication, and publication-grade analysis, Mnova and ACD/Labs are the superior alternatives. Their reliance on HOSE codes combined with Machine Learning provides a robust, self-correcting prediction matrix that accurately captures the nuanced magnetic environments of complex, flexible molecules like this compound.

References

  • Title: Experimental 13C NMR Data for this compound, Source: rsc.
  • Title: Is there a good program to calculate (predict) 13C-chemical shifts?, Source: researchgate.
  • Title: Putting ChemNMR to the Test, Source: upstream.
  • Title: Mnova Predict | Accurate Prediction, Source: bruker.
  • Title: NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor, Source: acdlabs.

Sources

A Comparative Guide to the Structural Elucidation of N-phenylcycloheptanecarboxamide: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural characterization of N-phenylcycloheptanecarboxamide, a molecule of interest for its potential applications stemming from its amide functionality and cycloalkyl scaffold. While a definitive crystal structure for this specific compound is not publicly available, we will leverage the detailed crystallographic data of its close analog, N-phenylcyclohexanecarboxamide, as a case study to explore the power and limitations of X-ray crystallography. This will be contrasted with the invaluable insights provided by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Central Role of Structural Analysis

This compound belongs to a class of compounds whose biological activity and material properties are intrinsically linked to their molecular conformation, intermolecular interactions, and overall shape. Understanding these features is critical for rational drug design, polymorphism screening, and the development of new materials. This guide will equip researchers with the knowledge to select the most appropriate analytical tools for their specific research questions.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the atomic positions with exceptional accuracy.

A Case Study: The Crystal Structure of N-phenylcyclohexanecarboxamide

While the crystal structure of this compound has not been reported, the structure of its cyclohexane analog (CSD Refcode: CCDC 1479355) provides a robust framework for understanding the expected solid-state conformation.[3][4][5]

Key Structural Features:

ParameterValueSignificance
Crystal SystemOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁2₁2₁Defines the specific symmetry operations within the crystal.
Unit Cell Dimensionsa = 9.943(2) Å, b = 11.839(2) Å, c = 9.6514(19) ÅThe dimensions of the repeating unit of the crystal.
ConformationThe cyclohexane ring adopts a chair conformation. The amide group is nearly planar with the phenyl ring.This reveals the lowest energy conformation in the solid state, which can be crucial for receptor binding or material packing.
Intermolecular InteractionsMolecules are linked by N-H···O hydrogen bonds, forming infinite chains.These interactions govern the crystal packing and can influence physical properties like melting point and solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure is a meticulous one, requiring careful execution of each step.

Figure 1. Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in a beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve its accuracy.

  • CIF Generation: The final structural information is compiled into a standardized Crystallographic Information File (CIF).[6][7][8]

Advantages of X-ray Crystallography:

  • Provides an unambiguous and highly detailed 3D molecular structure.

  • Reveals information about conformation, bond lengths, bond angles, and intermolecular interactions.

  • Essential for understanding solid-state packing and polymorphism.

Limitations:

  • Requires a high-quality single crystal of sufficient size.

  • The solid-state conformation may not be representative of the conformation in solution.

  • Can be a time-consuming and challenging technique.

Spectroscopic Techniques: A Complementary Perspective

Spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms in a molecule, offering a powerful complement to the static picture provided by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet5HAromatic protons (phenyl group)
~ 7.8 - 8.5Broad Singlet1HAmide N-H proton
~ 2.0 - 2.5Multiplet1HCycloheptyl C-H proton adjacent to the carbonyl
~ 1.2 - 1.9Multiplets12HRemaining cycloheptyl C-H₂ protons

Expected ¹³C NMR Signals for this compound:

Chemical Shift (ppm)Assignment
~ 175Carbonyl carbon (C=O)
~ 120 - 140Aromatic carbons
~ 40 - 50Cycloheptyl carbon adjacent to the carbonyl
~ 25 - 35Other cycloheptyl carbons

Experimental Protocol: NMR Spectroscopy

Figure 2. Workflow for NMR Spectroscopy.

Advantages of NMR Spectroscopy:

  • Provides detailed information about the molecular structure in solution.

  • Non-destructive technique.

  • Can be used to study dynamic processes.

Limitations:

  • Less precise than X-ray crystallography for determining bond lengths and angles.

  • Can be difficult to interpret for complex molecules.

  • Requires a relatively large amount of sample.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[7][9][10]

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch
~ 3050WeakAromatic C-H stretch
~ 2850-2950StrongAliphatic C-H stretch
~ 1650StrongAmide I band (C=O stretch)
~ 1550MediumAmide II band (N-H bend and C-N stretch)
~ 1600, 1490Medium-WeakAromatic C=C stretches

Advantages of IR Spectroscopy:

  • Fast and easy to perform.

  • Provides a "fingerprint" of the molecule.

  • Useful for identifying functional groups.

Limitations:

  • Provides limited information about the overall molecular structure.

  • Can be difficult to interpret complex spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[11][12][13] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): m/z = 217.14

  • Key Fragmentation Pathways:

    • Loss of the cycloheptyl group.

    • Cleavage of the amide bond.

    • Rearrangement reactions.

Advantages of Mass Spectrometry:

  • Highly sensitive, requiring only a small amount of sample.

  • Provides accurate molecular weight information.

  • Can provide structural information through fragmentation analysis.

Limitations:

  • Is a destructive technique.

  • Fragmentation patterns can be complex and difficult to interpret.

  • Does not provide information about stereochemistry.

Synthesis of this compound

A common method for the synthesis of amides is the reaction of a carboxylic acid with an amine in the presence of a coupling agent, or the reaction of an acid chloride with an amine.[2]

Proposed Synthetic Route:

  • Step 1: Formation of Cycloheptanecarbonyl chloride. Cycloheptanecarboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride.

  • Step 2: Amide formation. The cycloheptanecarbonyl chloride is then reacted with aniline in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion, yielding this compound.

Comparison Summary

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionSolid or LiquidSolid, Liquid, or Gas
Information Obtained 3D structure, conformation, bond lengths/angles, packingConnectivity, electronic environment, solution conformationFunctional groupsMolecular weight, elemental composition, fragmentation
Ambiguity UnambiguousCan be ambiguous for complex structuresHighly ambiguous for full structureAmbiguous for isomers
Sample Amount Micrograms (single crystal)MilligramsMicrogramsNanograms to Picograms
Throughput LowHighHighHigh

Conclusion

The structural elucidation of this compound, and indeed any molecule of interest, is best approached through a multi-technique strategy. While X-ray crystallography provides the ultimate, high-resolution picture of the molecule in the solid state, its reliance on single crystals can be a significant bottleneck. Spectroscopic techniques, particularly NMR, offer a wealth of information about the molecule's structure and behavior in solution, which is often more relevant to its biological activity. IR spectroscopy and mass spectrometry serve as rapid and essential tools for confirming the presence of key functional groups and determining the molecular weight. By judiciously combining the strengths of these complementary techniques, researchers can build a comprehensive and validated structural understanding of their target molecules, paving the way for further scientific discovery and development.

References

  • N-Phenylcyclohexanecarboxamide. PubChem. (n.d.). Retrieved from [Link]

  • CCDC 1479355: Experimental Crystal Structure Determination. Universitat Autònoma de Barcelona Research Portal. (2016, May 11). Retrieved from [Link]

  • The Cambridge Structural Database. PubMed. (2016, April 1). Retrieved from [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database. Re3data.org. (n.d.). Retrieved from [Link]

  • The Crystallographic Information File (CIF). ResearchGate. (2015, April 2). Retrieved from [Link]

  • A short guide to Crystallographic Information Files. CCDC. (n.d.). Retrieved from [Link]

  • CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. (2022, January 1). Retrieved from [Link]

  • Crystallographic data for single crystal X-ray diffraction. ResearchGate. (n.d.). Retrieved from [Link]

  • Chemistry International. IUPAC. (2002, June 27). Retrieved from [Link]

  • Crystallographic characteristics, X-ray-data col- lection and... ResearchGate. (n.d.). Retrieved from [Link]

  • CCDC 2347867: Experimental Crystal Structure Determination. Iowa Research Online. (n.d.). Retrieved from [Link]

  • X-ray crystallography. PMC. (n.d.). Retrieved from [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. (n.d.). Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Discovery of Potent Charge-Reducing Molecules for Native Ion Mobility Mass Spectrometry Studies. PMC. (n.d.). Retrieved from [Link]

  • N-phenylcyclohexanecarboxamide. Chemdb. (2025, May 20). Retrieved from [Link]

  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. (2000, March 15). Retrieved from [Link]

  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC. (n.d.). Retrieved from [Link]

Sources

Comparative Purity Analysis: Elemental Analysis vs. Modern Chromatographic Techniques for N-phenylcycloheptanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the development of pharmaceutical intermediates like N-phenylcycloheptanecarboxamide , establishing absolute purity is critical. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting impurities, it often fails to determine absolute mass balance without qualified reference standards.

This guide compares the traditional "Gold Standard"—Elemental Analysis (CHN Combustion) —against modern orthogonal techniques like Quantitative NMR (qNMR) . We provide the precise theoretical calculations for your target compound, a decision framework for method selection, and a protocol for resolving the common "trapped solvent" error that frequently plagues EA results.

Theoretical Framework: this compound

Before any experimental validation, the theoretical elemental composition must be established.

Structural Breakdown
  • System: Cycloheptane ring coupled to an N-phenyl amide.

  • Molecular Formula:

    
    
    
  • Molecular Weight (MW): 217.31 g/mol

The Calculation (The "Target" Values)

To validate purity via Combustion Analysis, your experimental data must match these theoretical values within ±0.4% .

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1412.011168.15477.38%
Hydrogen (H) 191.00819.1528.81%
Nitrogen (N) 114.00714.0076.45%
Oxygen (O) 115.99915.9997.36%
Total 217.312 100.00%

Expert Insight: Oxygen is rarely measured directly in standard CHN analysis; it is calculated by difference. If your C, H, and N values align, the Oxygen is assumed correct.

Methodology A: Elemental Analysis (CHN Combustion)

Role: Confirmation of bulk elemental composition. Status: Required by many top-tier journals (e.g., J. Org. Chem., J. Med. Chem.) for new chemical entities.

The Protocol
  • Sample Prep: Dry 2–5 mg of this compound under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture.

  • Combustion: Sample is encapsulated in tin and combusted at >900°C in an oxygen-rich environment.

  • Detection: Gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via GC and quantified against a standard (e.g., Acetanilide).
Interpreting the Data (The ±0.4% Rule)
  • Pass: Found C: 77.10%, H: 8.90%, N: 6.35%. (All within ±0.4% of theory).

  • Fail: Found C: 76.50%. (Deviation > 0.4%).[1][2]

Troubleshooting: The "Wet Sample" Simulation

A common failure mode for hydrophobic amides like this compound is the trapping of recrystallization solvents (e.g., Water or Ethyl Acetate).

Scenario: You recrystallized from Ethanol/Water. Experimental Result: C: 75.85%, H: 8.95%, N: 6.20%. Diagnosis: Carbon is low (-1.53%). Nitrogen is low (-0.25%). Hydrogen is high (+0.14%). This pattern suggests trapped water.

Recalculation for Hemihydrate (


): 
  • New MW:

    
     g/mol .
    
  • New %C:

    
     (Too low).
    

Recalculation for 0.25 molar eq. Water:

  • New MW:

    
     g/mol .
    
  • New %C:

    
     (Match ).
    

Corrective Action: Dry the sample at a higher temperature (60°C) or report as a solvate if the solvent is tightly bound in the crystal lattice.

Methodology B: The Modern Alternative (qNMR)

Role: Absolute purity determination without identical reference standards.[3] Advantage: Distinguishes between "impurities" and "inert mass" (like silica or grease).

Why qNMR Wins for Drug Development

Unlike EA, which gives a gross average, Quantitative NMR (qNMR) allows you to integrate specific proton signals of your target against an Internal Standard (IS) of known purity.

qNMR Protocol for this compound
  • Internal Standard: Select 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm, non-reactive).

  • Solvent:

    
     (Ensures full solubility of the amide).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s).
    • Scans: 16–32 (for S/N > 150).

  • Calculation:

    
    
    
    • 
      : Integral area.
      
    • 
      : Number of protons (Target: Phenyl protons or Cycloheptyl methine).
      
    • 
      : Molecular Weight.[2][4][5]
      
    • 
      : Mass weighed.[1][2]
      

Comparative Analysis: EA vs. qNMR vs. HPLC

FeatureElemental Analysis (EA) qNMR HPLC-UV
Primary Output % Composition (C, H, N)Absolute Purity (w/w %)Relative Purity (% Area)
Specificity Low. Cannot distinguish isomers or organic impurities with similar C/H ratios.High. Structural confirmation + quantification simultaneously.Medium. Depends on separation; requires response factors for absolute quant.
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Blind Spots Inorganic salts (don't burn), trapped water (shifts results).Aggregates, paramagnetic impurities.UV-inactive impurities, inorganic salts.
Cost/Speed Low / Slow (Outsourced typically).Medium / Fast (In-house).High / Medium (Method dev required).
Best For Publication compliance , bulk confirmation.Reference Standard qualification , potency assignment.Routine QC , impurity profiling.

Decision Framework (Workflow)

The following diagram outlines the logical flow for selecting the appropriate purity method based on your development stage.

PurityWorkflow Start Sample: this compound Stage Development Stage? Start->Stage Early Early Discovery (Hit-to-Lead) Stage->Early Speed needed Late Late Stage/Pub (GLP/IND) Stage->Late Rigour needed HPLC Run HPLC-UV/MS (Check for organic impurities) Early->HPLC Late->HPLC Clean Clean Chromatogram? HPLC->Clean qNMR Run qNMR (Absolute Purity) Clean->qNMR Yes (>95%) EA Run Elemental Analysis (Combustion) Clean->EA Yes (Publication Req) Recryst Recrystallize/Purify Clean->Recryst No (<95%) Result1 Use for Bio-Assay qNMR->Result1 Purity Confirmed Result2 Submit for Publication/Reg EA->Result2 Within +/- 0.4% Recryst->HPLC

Figure 1: Strategic workflow for purity assignment. Note that HPLC is the gatekeeper, but qNMR or EA provides the final "absolute" value.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018).[6] "Elemental Impurities in Drug Products: Guidance for Industry (ICH Q3D)." Link

  • American Chemical Society (ACS). (2022). "Author Guidelines: Characterization of New Compounds." ACS Central Science. Link

  • BenchChem. (2025).[7] "A Comparative Guide to the Verification of Drug Identity and Purity by ¹H-NMR." Link

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations."[1] Inorganic Chemistry Frontiers. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-phenylcycloheptanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of N-phenylcycloheptanecarboxamide. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your laboratory personnel and the protection of our environment. This guide is structured to deliver clear, actionable protocols grounded in established safety science and regulatory compliance.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on structurally similar compounds is necessary. For instance, N-phenylcyclopropanecarboxamide, a related molecule, is classified with specific health and environmental hazards.[1]

Based on this data, this compound should be handled as a substance that:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Is very toxic to aquatic life with long-lasting effects.

Therefore, this compound must be classified and managed as hazardous waste .[2] Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), any material exhibiting characteristics of toxicity or other hazards must be managed under the Resource Conservation and Recovery Act (RCRA) from its generation to its final disposal.[3]

Personal Protective Equipment (PPE) for Safe Handling

All handling and disposal procedures must be performed while wearing appropriate PPE to minimize exposure risk. The causality for each piece of equipment is critical for ensuring compliance and safety.

PPE ItemSpecificationRationale for Use
Eye Protection Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or EN166 standards.To protect eyes from irritation or serious damage from dust particles or splashes.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation.[5] Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator.Required only if there is a risk of generating and inhaling dust, particularly in poorly ventilated areas.[4][6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory for safety and regulatory compliance. Do not, under any circumstances, dispose of this compound in the regular trash or down the drain.[4][7]

Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management.[8] this compound waste must be collected in a dedicated container for solid organic chemical waste. Avoid mixing it with other waste streams, such as aqueous waste, sharps, or incompatible chemicals, to prevent hazardous reactions.[8]

Step 2: Containerization Select a container that is compatible with the chemical.[8]

  • Material: Use a clean, dry, and durable container made of glass or high-density polyethylene.[8] Do not use metal cans, which can corrode.[8]

  • Integrity: Ensure the container has a secure, tightly-sealing lid to prevent leaks or spills.

  • Size: Choose a container appropriate for the amount of waste to be generated. Do not overfill.

Step 3: Labeling All chemical waste containers must be accurately and clearly labeled from the moment the first particle of waste is added.[9] The label must include:

  • The words "Hazardous Waste" .[8]

  • The full, unabbreviated chemical name: "this compound" .[8]

  • A clear description of the hazards (e.g., "Irritant," "Environmental Hazard").

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of waste generation.[9] The container must remain closed at all times except when actively adding waste.[9]

Step 5: Final Disposal The final disposal of this compound must be conducted through a licensed professional waste disposal service.[4][6] This ensures the waste is managed and treated in a facility that complies with all federal, state, and local regulations.[10] Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for a scheduled pickup.[9]

Disposal of Empty Containers A container that has held this compound is also considered hazardous waste. To be disposed of as non-hazardous trash, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2] The rinsate from this process is considered hazardous waste and must be collected in a separate, properly labeled container for liquid hazardous waste.[2] After rinsing, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_prep Preparation & Assessment cluster_solid Solid Waste & Contaminated Materials cluster_container Empty Original Container cluster_final Final Disposal A Material Identified as Waste: This compound B Assess Hazards: Irritant, Environmental Toxin A->B C Don Appropriate PPE B->C D Place in a dedicated, compatible solid waste container C->D G Is container empty? C->G E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E F Store in Satellite Accumulation Area (SAA) E->F L Arrange for pickup by licensed hazardous waste service (Contact EH&S) F->L H Triple-rinse with appropriate solvent G->H Yes I Collect rinsate as liquid hazardous waste H->I J Deface original label H->J I->L K Dispose of rinsed container as non-hazardous waste J->K

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

In the event of an accidental spill or exposure, immediate and correct action is crucial.

Small-Scale Spill:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[11]

  • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[11]

  • Wash the spill area thoroughly.

First-Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention from an ophthalmologist.

  • If Inhaled: Move the person to fresh air.

  • If Swallowed: Rinse the mouth with water (do not induce vomiting) and consult a physician immediately.[6]

In all cases of significant exposure, show the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical professional.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • SAFETY DATA SHEET (for a similar compound). MilliporeSigma.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research.
  • SAFETY DATA SHEET (for a different compound). TLC Pharmaceutical Standards.
  • Laboratory Waste Disposal Guide. Business Waste.
  • SAFETY DATA SHEET (for 1-Phenylcyclopropanecarboxylic acid). Fisher Scientific.
  • N-phenylcyclopropanecarboxamide PubChem Entry.
  • SAFETY DATA SHEET (for 9-Phenylcarbazole). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET (for N-Cyclohexyl-N'-phenyl-p-phenylenediamine). Pfaltz & Bauer.
  • EPA Hazardous Waste Regul
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET (for NeoRad U-25-20D). Covestro Solution Center.
  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • N-phenylcyclopentanecarboxamide PubChem Entry.
  • The NIH Drain Discharge Guide.
  • NIH Waste Disposal Guide 2022.
  • Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide. Benchchem.
  • NIH Waste Disposal Guide 2022 (alternate link).
  • Proper Disposal of N-(4-azepan-1-ylphenyl)guanidine: A Step-by-Step Guide. Benchchem.

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